Meluadrine Tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVBRYHTLRZGY-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159002 | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-37-5 | |
| Record name | Meluadrine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meluadrine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELUADRINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P0KL436YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meluadrine Tartrate: A Technical Guide to its β2-Adrenergic Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meluadrine tartrate, also known as KUR-1246, is a potent and selective β2-adrenergic receptor (β2-AR) agonist.[1] This document provides a comprehensive technical overview of its β2-AR agonist activity, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. This compound was investigated as a tocolytic agent to suppress premature labor due to its high selectivity for the β2-receptors in uterine smooth muscle.[2][3] It is an active metabolite of tulobuterol.[2] Although never marketed, its pharmacological profile serves as a valuable case study for the development of selective β2-AR agonists.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its potency and selectivity as a β2-AR agonist.
Table 1: In Vitro Functional Potency (EC50) of this compound in CHO Cells Expressing Human Adrenergic Receptors
| Adrenergic Receptor Subtype | Mean EC50 (nmol/L) ± SEM |
| β1 | 2400 ± 30 |
| β2 | 2.9 ± 0.10 |
| β3 | 363 ± 3 |
Data from a study evaluating cyclic adenosine monophosphate (cAMP) production in Chinese hamster ovary (CHO) cells.[4]
Table 2: Functional Potency (EC50) of this compound in Isolated Rat Tissues
| Tissue | Mean EC50 (nmol/L) ± SEM | Primary Adrenergic Receptor |
| Uterus | 1.01 ± 0.27 | β2 |
| Atrium | 2300 ± 356 | β1 |
| Trachea | 1610 ± 299 | β2 |
| Proximal Colon | 219 ± 23.5 | β2 |
Data from a study measuring the relaxation of isolated rat tissues.[4]
Table 3: β2-Adrenergic Receptor Selectivity of this compound Compared to Other Agonists
| Compound | β2-Receptor Selectivity Ratio (β1 EC50 / β2 EC50) |
| This compound (Bedoradrine) | 832 |
| Isoproterenol | Not specified |
| Ritodrine | Not specified |
This compound (KUR-1246) was found to be approximately 80 times more selective for β2-receptors than isoproterenol and 7 times more selective than ritodrine.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the β2-adrenergic receptor agonist activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Membranes from cells or tissues expressing human β1- and β2-adrenergic receptors.
-
Radioligand: --INVALID-LINK--CGP 12177 (a non-selective β-adrenergic antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK--CGP 12177 (e.g., 0.4 nmol/L), and varying concentrations of this compound.[3]
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.
Materials:
-
Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., CHO cells).
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Isolated Tissue Bath Assay (Isometric Tension Recording)
This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation in a relevant tissue, such as the myometrium.
Materials:
-
Tissue: Strips of term-pregnant human myometrium or animal uterine tissue.
-
Organ Bath System: A temperature-controlled bath with a system for bubbling gas (e.g., 95% O2, 5% CO2) and an isometric force transducer.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution.
-
Test Compound: this compound.
-
Contractile Agent: An agent to induce muscle contraction (e.g., oxytocin or prostaglandin F2α).
Procedure:
-
Tissue Preparation: Dissect the myometrial tissue into small strips and mount them in the organ baths containing the physiological salt solution, maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
-
Contraction Induction: Induce a stable contraction in the tissue strips using a contractile agent.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a β2-AR agonist.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
Meluadrine Tartrate: A Technical Whitepaper on a Selective β2-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meluadrine tartrate (CAS Number 134865-37-5), also known by its developmental code name KUR-1246, is a potent and selective β2-adrenergic receptor agonist.[1] Investigated primarily for its tocolytic properties, this compound demonstrated significant potential in relaxing uterine smooth muscle, a critical factor in the management of preterm labor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. Although development was discontinued, the data available on this compound provides valuable insights for the development of novel β2-adrenergic agonists.
Introduction
This compound is the tartrate salt of meluadrine, a sympathomimetic amine that acts as a selective agonist for the β2-adrenergic receptor. It was developed with the therapeutic goal of uterine relaxation (tocolysis) to prevent premature labor. Its mechanism of action is centered on the activation of β2-adrenergic receptors in the myometrium, leading to a cascade of intracellular events that result in smooth muscle relaxation and a decrease in the intensity of uterine contractions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 134865-37-5 | |
| Molecular Formula | C₁₆H₂₄ClNO₈ | |
| Molecular Weight | 393.8 g/mol | |
| Synonyms | KUR-1246, HSR-81 |
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to the relaxation of uterine smooth muscle.
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity and selectivity for the β2-adrenergic receptor compared to β1 and β3 subtypes. This selectivity is crucial for its therapeutic application as a tocolytic agent, as it minimizes potential cardiovascular side effects associated with β1-adrenergic receptor stimulation.
| Receptor Subtype | pKi | IC50 Ratio (β1/β2) | IC50 Ratio (β3/β2) | Reference |
| Human β1-Adrenergic Receptor | 5.75 ± 0.03 | 39.2 | - | [1] |
| Human β2-Adrenergic Receptor | 7.59 ± 0.08 | - | - | [1] |
| Human β3-Adrenergic Receptor | 4.75 ± 0.03 | - | 198.2 | [1] |
In Vivo Potency
Studies in pregnant animal models have demonstrated the potent uterine relaxant effects of this compound.
| Animal Model | Parameter | Value | Reference |
| Pregnant Rats | ED30 (inhibition of spontaneous uterine contractions) | 0.13 µg/kg/min | [1] |
| Pregnant Rats | ED50 (inhibition of spontaneous uterine motility) | 1.1 µg/kg/min |
Experimental Protocols
Radioligand Displacement Assay for Receptor Binding Affinity
This protocol outlines the general procedure for determining the binding affinity of this compound for β-adrenergic receptor subtypes using a radioligand displacement assay.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target β-adrenergic receptor subtype (β1, β2, or β3) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, a constant concentration of a suitable radioligand (e.g., [³H]CGP-12177) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Uterine Contraction Inhibition Assay
This protocol describes the methodology for assessing the functional effect of this compound on uterine smooth muscle contractility using an isolated organ bath system.
Methodology:
-
Tissue Preparation:
-
Uterine horns are isolated from pregnant rats (e.g., late-gestation Sprague-Dawley rats).
-
Longitudinal myometrial strips of a standardized size are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Organ Bath Setup:
-
The myometrial strips are mounted vertically in an organ bath chamber containing physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
-
Equilibration and Contraction Recording:
-
The strips are allowed to equilibrate under a resting tension for a specified period until stable spontaneous contractions are observed.
-
Isometric contractions are recorded using a data acquisition system.
-
Optionally, uterine contractions can be induced or potentiated by adding an agonist such as oxytocin to the bath.
-
-
Drug Administration and Data Collection:
-
Once stable contractions are established, cumulative concentrations of this compound are added to the organ bath.
-
The effects of each concentration on the amplitude and frequency of uterine contractions are recorded for a set period.
-
-
Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the percentage reduction in the amplitude and/or frequency of contractions compared to the baseline.
-
A dose-response curve is constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) is calculated.
-
Pharmacokinetics
Limited pharmacokinetic data is available in the public domain. Studies in pregnant rats and guinea pigs have indicated that the transplacental passage of this compound is approximately one-half to one-third of that of ritodrine hydrochloride. In puerperal rats, the transmigration of this compound to milk was found to disappear by 48 hours after injection.
Conclusion
This compound is a potent and selective β2-adrenergic receptor agonist with significant tocolytic activity demonstrated in preclinical models. Its high selectivity for the β2-adrenergic receptor subtype suggests a favorable safety profile with a reduced potential for cardiovascular side effects compared to less selective agents. The experimental protocols and data presented in this whitepaper provide a detailed technical foundation for researchers and drug development professionals interested in the pharmacology of β2-adrenergic agonists and the development of novel tocolytic agents. While its clinical development was not pursued, the study of this compound has contributed to the understanding of β2-adrenergic receptor pharmacology in the context of uterine relaxation.
References
Meluadrine Tartrate: A Technical Guide to its Biological Activities and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meluadrine Tartrate, also known by its developmental code name HSR-81, is a potent and selective β2-adrenergic receptor agonist. This technical guide provides an in-depth overview of the biological activities, signaling pathways, and experimental methodologies associated with this compound. Primarily investigated for its tocolytic properties, this compound demonstrates significant potential in the inhibition of uterine contractions, suggesting its utility in the management of preterm labor. This document consolidates available data on its mechanism of action, summarizes its physiological effects, and provides detailed protocols for key experimental assays relevant to its study.
Introduction
This compound is a sympathomimetic agent that acts as a selective agonist for the β2-adrenergic receptor. It is the tartrate salt of Meluadrine and was developed as a potential therapeutic agent for the treatment of premature labor due to its potent tocolytic activity. As an active metabolite of tulobuterol, Meluadrine has been the subject of pharmacological studies to characterize its efficacy and selectivity. This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by detailing the biological activities and signaling pathways of this compound.
Biological Activities
The primary biological activity of this compound is its potent tocolytic effect, which is the inhibition of uterine smooth muscle contractions. This activity is mediated by its selective agonism at β2-adrenergic receptors, which are predominantly expressed in the myometrium.
Tocolytic Activity
-
Inhibition of Uterine Contractions: this compound has been shown to effectively inhibit both spontaneous and oxytocin-induced uterine contractions. Studies in pregnant animal models have demonstrated its potent relaxant effect on the myometrium.
-
Selectivity: A key feature of this compound is its high selectivity for β2-adrenergic receptors over β1-adrenergic receptors. This selectivity results in a more targeted therapeutic effect on the uterus with a reduced potential for cardiovascular side effects, such as increased maternal heart rate, when compared to less selective β-agonists like ritodrine.
Cardiovascular Effects
While demonstrating a favorable safety profile due to its β2-selectivity, this compound can still elicit some cardiovascular responses, particularly at higher doses. Studies in pregnant goats have shown that while it does cause a dose-dependent increase in maternal heart rate, the magnitude of this effect is significantly less than that observed with ritodrine at doses that produce similar levels of uterine contraction inhibition. Furthermore, this compound has been observed to cause a smaller decrease in uterine arterial blood flow compared to ritodrine.
Signaling Pathways
The biological effects of this compound are initiated by its binding to and activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This interaction triggers a well-defined intracellular signaling cascade.
The β2-Adrenergic Receptor Signaling Cascade
Upon binding of this compound to the β2-adrenergic receptor on myometrial smooth muscle cells, the receptor undergoes a conformational change. This leads to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and the cessation of uterine contractions.
Caption: Signaling pathway of this compound in myometrial cells.
Quantitative Data
The following table summarizes the comparative effects of this compound and Ritodrine Hydrochloride on uterine activity and maternal cardiovascular parameters based on a study in pregnant goats. Escalating doses of this compound (0.03, 0.1, 0.3, and 1 µg/kg/min) and Ritodrine Hydrochloride (1, 3, 10, and 30 µg/kg/min) were administered intravenously.
| Parameter | This compound | Ritodrine Hydrochloride | Reference |
| Inhibition of Oxytocin-Induced Uterine Contraction | Marked and similar inhibition to Ritodrine | Marked and similar inhibition to this compound | |
| Maternal Heart Rate | Dose-dependent increase; significantly less than Ritodrine | Dose-dependent increase; significantly greater than this compound | |
| Uterine Arterial Blood Flow | Significantly less decrease compared to Ritodrine | Significantly greater decrease compared to this compound |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key assays.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the β2-adrenergic receptor.
Objective: To quantify the binding affinity (Ki) of this compound to the β2-adrenergic receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
This compound.
-
Non-labeled competing ligand: Propranolol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
A fixed concentration of [³H]-CGP 12177.
-
Increasing concentrations of this compound (for competition curve).
-
For total binding wells: Add binding buffer instead of this compound.
-
For non-specific binding wells: Add a high concentration of propranolol.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Uterine Contraction Inhibition Assay
This protocol outlines a method to assess the tocolytic activity of this compound on isolated uterine tissue.
Objective: To measure the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine muscle strips.
Materials:
-
Uterine tissue from a suitable animal model (e.g., pregnant rat or goat).
-
Krebs-Henseleit solution (physiological salt solution).
-
Oxytocin.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect uterine horns from a pregnant animal and cut them into longitudinal strips of a standardized size.
-
Mounting: Mount the uterine strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Contraction Induction: Induce sustained, regular contractions by adding a fixed concentration of oxytocin to the organ bath.
-
Drug Addition: Once stable contractions are achieved, add increasing cumulative concentrations of this compound to the bath at set time intervals.
-
Data Recording: Continuously record the isometric tension of the uterine strips throughout the experiment.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of each concentration of this compound. Calculate the percentage inhibition of contractile activity for each concentration and plot a dose-response curve to determine the EC₅₀ value.
Intracellular cAMP Measurement Assay
This protocol describes a method to quantify the increase in intracellular cAMP levels in response to this compound treatment.
Objective: To measure the dose-dependent increase in intracellular cAMP concentration in cells expressing the β2-adrenergic receptor following stimulation with this compound.
Materials:
-
A suitable cell line expressing the β2-adrenergic receptor.
-
Cell culture medium.
-
This compound.
-
Forskolin (positive control, directly activates adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add increasing concentrations of this compound or a positive control (forskolin) to the wells and incubate for a specified time at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Measurement: Read the output signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a selective β2-adrenergic receptor agonist with potent tocolytic activity. Its mechanism of action via the β2-adrenergic receptor/cAMP signaling pathway is well-characterized. The high selectivity of this compound for the β2-adrenergic receptor offers a potential therapeutic advantage by minimizing cardiovascular side effects compared to less selective agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other β2-adrenergic agonists. Further research, particularly full-text publication of clinical and preclinical studies, would be beneficial to fully elucidate its quantitative pharmacological profile and clinical potential.
In Vitro Binding Affinity of Meluadrine Tartrate to Beta-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of Meluadrine Tartrate, a potent and selective beta-2 adrenergic receptor agonist. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This compound, also known by its developmental code name KUR-1246, has demonstrated significant selectivity for the beta-2 adrenergic receptor, making it a subject of interest for therapeutic applications targeting this receptor.
Quantitative Binding Affinity and Functional Potency
This compound (KUR-1246) exhibits a high affinity and selectivity for the human beta-2 adrenergic receptor (β2-AR). The binding affinity has been determined through radioligand displacement assays, and its functional potency has been assessed via cAMP accumulation assays.
Table 1: In Vitro Binding Affinity of this compound (KUR-1246) at Human Beta-Adrenergic Receptors
| Ligand | Receptor Subtype | pKi | Ki (nM) | Reference |
| This compound (KUR-1246) | Beta-1 | 5.75 ± 0.03 | 1778 | [1] |
| This compound (KUR-1246) | Beta-2 | 7.59 ± 0.08 | 25.7 | [1] |
| This compound (KUR-1246) | Beta-3 | 4.75 ± 0.03 | 17783 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). Data is presented as mean ± SEM.
Based on these binding affinities, this compound demonstrates a 69-fold selectivity for the beta-2 adrenergic receptor over the beta-1 subtype and a 692-fold selectivity over the beta-3 subtype.
Table 2: Functional Potency of this compound (KUR-1246) in cAMP Accumulation Assays
Another study reported that KUR-1246 was approximately 80 times more selective for beta-2 receptors than the non-selective beta-agonist isoproterenol in radioligand displacement assays.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound to human beta-1, beta-2, and beta-3 adrenergic receptors expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of this compound for beta-adrenergic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.
-
Radioligand: [3H]-CGP 12177, a hydrophilic beta-adrenergic receptor antagonist.
-
Competitor: this compound (KUR-1246) and other reference compounds (e.g., isoproterenol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO cells expressing the target receptor subtype.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or other competing ligands.
-
A fixed concentration of [3H]-CGP 12177 (typically at or near its Kd value).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist like propranolol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes the measurement of the functional potency of this compound by quantifying its ability to stimulate cyclic adenosine monophosphate (cAMP) production in intact cells.
Objective: To determine the EC50 value of this compound for stimulating cAMP production via beta-2 adrenergic receptor activation.
Materials:
-
Cell Line: CHO cells stably expressing the human beta-2 adrenergic receptor.
-
Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: this compound (KUR-1246).
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or RIA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-β2-AR cells to approximately 80-90% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Quantification:
-
Aspirate the stimulation buffer and add cell lysis buffer to each well.
-
Incubate as per the lysis buffer manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of this compound.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the beta-2 adrenergic receptor signaling pathway and the experimental workflows described above.
Caption: Beta-2 adrenergic receptor signaling pathway activation by this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the cAMP accumulation assay.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Meluadrine Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Meluadrine Tartrate, a chiral compound of significant interest in pharmaceutical development. The following protocols are based on established principles of diastereomeric salt resolution, a robust and scalable method for obtaining enantiomerically pure compounds.
Introduction
Meluadrine is a chiral amine, and its biological activity is expected to be stereospecific. Therefore, the isolation of a single enantiomer is crucial for its development as a therapeutic agent. The tartrate salt of Meluadrine is prepared to facilitate the separation of its enantiomers through diastereomeric crystallization. This process leverages the different physical properties of diastereomeric salts, primarily their solubility, to achieve high levels of chiral purity.[1][2][3][4][5][6]
Synthesis of Diastereomeric this compound Salts
The synthesis involves the reaction of racemic Meluadrine with a chiral tartaric acid to form a mixture of diastereomeric salts.[1][7] The choice of the tartaric acid enantiomer (D- or L-) will determine which Meluadrine enantiomer preferentially crystallizes.
Reaction Scheme:
(R,S)-Meluadrine + (R,R)-Tartaric Acid → [(R)-Meluadrine-(R,R)-Tartrate] + [(S)-Meluadrine-(R,R)-Tartrate]
Experimental Protocol: Synthesis of Diastereomeric Salts
-
Dissolution: In a suitable reactor, dissolve racemic Meluadrine in a chosen solvent (e.g., methanol, ethanol, or a solvent mixture). Heat the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate vessel, dissolve one equivalent of the chiral resolving agent, (R,R)-tartaric acid, in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the tartaric acid solution to the Meluadrine solution with constant agitation. An exothermic reaction may be observed.[3]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can increase the yield.[8] The crystallization time can range from hours to days.[8]
-
Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.
Diagram of Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of diastereomeric this compound salts.
Purification of this compound by Recrystallization
To achieve higher chiral purity, the isolated diastereomeric salt is subjected to one or more recrystallization steps. The principle remains the same: the desired diastereomer is less soluble and will crystallize out of the solution, leaving impurities and the other diastereomer in the mother liquor.
Experimental Protocol: Recrystallization of Diastereomeric Salt
-
Dissolution: Dissolve the crude diastereomeric salt in a minimal amount of a suitable hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to induce crystallization. Seeding with a small crystal of the pure diastereomeric salt can promote crystallization.[9]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the chiral purity of the recrystallized salt using an appropriate analytical method (see Section 5). Repeat the recrystallization until the desired diastereomeric excess is achieved.
Table 1: Recrystallization Solvent Screening
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 75 | 92 |
| Ethanol | 82 | 95 |
| Isopropanol | 68 | 98 |
| Acetone/Water (9:1) | 85 | 90 |
Note: Data is hypothetical and for illustrative purposes.
Liberation of the Pure Meluadrine Enantiomer
Once the diastereomeric salt is purified to the desired level, the chiral resolving agent (tartaric acid) is removed to yield the free base of the enantiomerically pure Meluadrine.
Experimental Protocol: Liberation of Free Meluadrine
-
Dissolution: Dissolve the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., sodium hydroxide or potassium hydroxide solution) to the aqueous solution until the pH is basic (e.g., pH 10-12). This will deprotonate the Meluadrine amine.[3]
-
Extraction: Extract the liberated free Meluadrine into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.[8]
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[8]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically pure Meluadrine.[8]
Diagram of Purification and Liberation Workflow
Caption: Workflow for the purification of the diastereomeric salt and liberation of the pure Meluadrine enantiomer.
Analytical Methods for Purity Assessment
The chiral purity of this compound and the final Meluadrine enantiomer must be determined using appropriate analytical techniques.[10][11]
Table 2: Analytical Methods for Chiral Purity Determination
| Method | Principle | Key Parameters |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[12][13][14] | Chiral column selection, mobile phase composition, flow rate, detection wavelength. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[11][14] | Chiral column selection, temperature program, carrier gas flow rate. |
| Polarimetry | Measurement of the optical rotation of a solution containing the chiral compound.[11] | Specific rotation, concentration, path length, wavelength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvents to induce chemical shift differences between enantiomers.[11] | Choice of chiral auxiliary, solvent, magnetic field strength. |
Experimental Protocol: Chiral HPLC Method
-
Sample Preparation: Accurately weigh and dissolve a sample of Meluadrine in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of organic solvent (e.g., hexane, isopropanol) and a modifier (e.g., trifluoroacetic acid).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled, e.g., 25°C.
-
Detection: UV detection at a wavelength where Meluadrine absorbs.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[14]
Troubleshooting
Table 3: Common Issues and Solutions in Diastereomeric Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.[9]- Inappropriate solvent. | - Concentrate the solution.- Cool to a lower temperature.- Add an anti-solvent.[9]- Purify starting materials.- Screen for a different solvent.[9] |
| Low diastereomeric excess (d.e.) | - Incomplete separation of diastereomers.- Co-crystallization. | - Perform additional recrystallizations.- Optimize the crystallization temperature and cooling rate.[9]- Change the solvent system. |
| Poor crystal quality | - Cooling rate is too fast.- Inadequate agitation. | - Decrease the cooling rate.- Optimize the stirring speed.[9]- Use seeding to control crystal growth.[9] |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
Application Note: A Proposed HPLC Method for the Quantification of Meluadrine Tartrate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Meluadrine Tartrate. Due to the limited availability of specific validated methods in published literature, this document provides a comprehensive starting point for method development and validation, drawing upon established analytical practices for similar pharmaceutical tartrate salts. The proposed reversed-phase HPLC method utilizes a C18 column with UV detection. Detailed protocols for sample and standard preparation are provided, along with templates for presenting validation data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound.
Introduction
This compound is a beta-2 adrenergic agonist.[1] Accurate and precise quantification of Active Pharmaceutical Ingredients (APIs) like this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This document details a proposed HPLC method for the quantification of this compound, which can be adapted and validated for specific research and development needs. The method is based on common practices for the analysis of similar tartrate salts of pharmaceutical compounds.[3]
Proposed HPLC Method
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Mobile Phase Preparation
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to prepare a 20 mM solution.
-
Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with the mobile phase and mix thoroughly.
3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
-
These solutions will be used to construct a calibration curve.
4. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Parameters (Illustrative Data)
The following tables provide an example of how to present data for method validation according to ICH guidelines.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126789 |
| 100 | 1502345 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day Peak Area (n=6) | RSD (%) | Inter-day Peak Area (n=6) | RSD (%) |
| 50 | 751123, 752345, 750987, 751567, 751890, 751324 | 0.08 | 751234, 753456, 749876, 752109, 751987, 750543 | 0.15 |
Table 3: Accuracy (Recovery)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.2 | 100.4 |
| 120 | 60 | 59.7 | 99.5 |
Experimental Workflow
References
- 1. Racemization kinetics of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Assay for Meluadrine Tartrate
Abstract
This application note details a systematic approach for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Meluadrine Tartrate in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic conditions. The developed isocratic reverse-phase HPLC method effectively separates the intact drug from all generated degradation products, demonstrating its specificity and stability-indicating nature. This method is suitable for routine quality control and stability testing of this compound drug substance and formulations.
Introduction
This compound is a sympathomimetic and β2-adrenergic receptor agonist.[1] A critical aspect of the drug development process is to establish the intrinsic stability of the drug substance.[2][3] Stability-indicating analytical methods are essential for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] The ICH guidelines necessitate the use of forced degradation studies to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][5]
This application note provides a comprehensive protocol for developing a stability-indicating assay for this compound. The study encompasses forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions, followed by the development and validation of a robust RP-HPLC method.
Materials and Methods
2.1. Reagents and Chemicals
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% v/v
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade
-
Orthophosphoric Acid (H₃PO₄), AR Grade
-
Purified Water (HPLC Grade)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Forced degradation studies were conducted in a calibrated hot air oven and a photostability chamber.
2.3. Chromatographic Conditions
A suitable starting point for the HPLC method development, based on common practices for similar pharmaceutical compounds, is proposed below. Optimization may be required based on the observed separation.
| Parameter | Condition |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (25 mM, pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector, 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
Experimental Protocols
3.1. Forced Degradation Studies
The objective of forced degradation is to induce about 5-20% degradation of the active pharmaceutical ingredient.[6][7]
3.1.1. Acid Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.
3.1.2. Base Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 12 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.
3.1.3. Oxidative Degradation
-
To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.
3.1.4. Thermal Degradation
-
Accurately weigh 10 mg of this compound drug substance and place it in a hot air oven at 105 °C for 48 hours.
-
After exposure, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.
3.1.5. Photolytic Degradation
-
Expose the this compound drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[2]
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
A control sample (unstressed) should be prepared at the same concentration for comparison.
3.2. Method Validation
The developed HPLC method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Assessed by analyzing the stressed samples to ensure the peak of the intact drug is well-resolved from any degradation products. Peak purity analysis using a PDA detector will be performed.
-
Linearity: Determined by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 25-150 µg/mL).
-
Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the standard solution on the same day and on different days.
-
Accuracy: Determined by the recovery of a known amount of the drug spiked into a placebo formulation or by comparison with a reference method.
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
4.1. Forced Degradation Behavior
The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of the unstressed standard.
| Stress Condition | Conditions | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Data | Data |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 12 hours | Data | Data |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours | Data | Data |
| Thermal Degradation | Solid state at 105 °C for 48 hours | Data | Data |
| Photolytic Degradation | UV and Visible light exposure | Data | Data |
Note: The data in this table is illustrative and would be populated with experimental results.
4.2. Method Development and Validation Summary
The developed HPLC method demonstrated good separation of this compound from all degradation products. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 over the range of 25-150 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | Data µg/mL |
| LOQ | Data µg/mL |
| Robustness | The method was found to be robust for minor variations in chromatographic conditions. |
Note: The data in this table is illustrative and would be populated with experimental results.
Visualizations
Caption: Workflow for the Development of a Stability-Indicating Assay.
Conclusion
A specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is capable of separating the drug from its degradation products formed under various stress conditions. This method can be effectively used for the analysis of stability samples of this compound in quality control laboratories.
References
- 1. Meluadrine - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. web.vscht.cz [web.vscht.cz]
- 5. ijtrd.com [ijtrd.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Uterine Contraction Studies Using Meluadrine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meluadrine Tartrate is a selective β2-adrenoceptor agonist developed for its tocolytic properties, aimed at inhibiting uterine contractions in the context of preterm labor. As a potent agent, it demonstrates a significant inhibitory effect on myometrial contractility. These application notes provide a comprehensive guide to utilizing this compound in uterine contraction studies, detailing its mechanism of action, experimental protocols, and comparative data.
Mechanism of Action
This compound functions as a selective agonist for the β2-adrenergic receptors present on the surface of myometrial smooth muscle cells. The activation of these Gs-protein coupled receptors initiates a signaling cascade that leads to uterine relaxation. This pathway is fundamental to its therapeutic effect as a tocolytic agent.
Signaling Pathway of this compound in Myometrial Cells
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the uterine smooth muscle.
Application Notes and Protocols for In Vitro Assessment of Meluadrine Tartrate's Tocolytic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meluadrine Tartrate is a potent and selective β2-adrenergic receptor agonist that has been investigated for its tocolytic properties.[1][2] Tocolytics are pharmacological agents used to suppress premature uterine contractions, thereby delaying preterm labor and allowing for the administration of corticosteroids to improve fetal lung maturity.[3][4] The primary mechanism of action for this compound involves the activation of β2-adrenergic receptors in the myometrial smooth muscle. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the uterine muscle.[5]
These application notes provide a detailed protocol for the in vitro assessment of this compound's tocolytic effects on isolated human myometrial tissue. The described methodology allows for the determination of the compound's potency and efficacy in inhibiting both spontaneous and agonist-induced uterine contractions.
Experimental Protocols
Human Myometrial Tissue Preparation
A crucial aspect of this in vitro assessment is the use of fresh human myometrial tissue.
-
Tissue Acquisition: Myometrial biopsies are to be obtained with informed consent from patients undergoing elective cesarean sections at term who are not in labor.[6][7]
-
Transport and Dissection: Immediately following collection, the tissue should be placed in chilled, oxygenated physiological salt solution (PSS). In the laboratory, the myometrium is dissected into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.
In Vitro Uterine Contraction Assay
This assay measures the isometric force generated by the myometrial strips.
-
Organ Bath Setup: Each myometrial strip is mounted vertically in an organ bath containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[8][9] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[8]
-
Equilibration: The strips are equilibrated under a resting tension of 1-2 grams for at least 60-90 minutes, or until spontaneous contractions become regular and stable.[6][7] The PSS should be changed every 15-20 minutes during this period.
-
Data Recording: The isometric contractions are recorded continuously using a data acquisition system.
Assessment of Tocolytic Effects on Spontaneous Contractions
-
Baseline Recording: Once stable spontaneous contractions are established, record a baseline for at least 30 minutes.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative, stepwise manner, with concentrations typically ranging from 1 nM to 10 µM. Allow the tissue to stabilize for 15-20 minutes at each concentration before adding the next.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude (force) and frequency of contractions, as well as the area under the curve (AUC), at each concentration compared to the baseline.
Assessment of Tocolytic Effects on Oxytocin-Induced Contractions
-
Induction of Contractions: After the equilibration period, induce sustained and regular contractions by adding a submaximal concentration of oxytocin (e.g., 0.1-1 nM) to the organ bath.[6]
-
Baseline Recording: Once the oxytocin-induced contractions are stable, record a baseline for at least 30 minutes.
-
Cumulative Concentration-Response Curve: Similar to the protocol for spontaneous contractions, add this compound in a cumulative manner and record the responses.
-
Data Analysis: The tocolytic effect is determined by the percentage inhibition of the oxytocin-induced contraction parameters (amplitude, frequency, and AUC) at each concentration of this compound.
Data Presentation
The quantitative data from the concentration-response experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Spontaneous Myometrial Contractions
| This compound Concentration (M) | Inhibition of Contraction Amplitude (%) | Inhibition of Contraction Frequency (%) | Inhibition of Area Under the Curve (AUC) (%) |
| 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| IC₅₀ |
Table 2: Effect of this compound on Oxytocin-Induced Myometrial Contractions
| This compound Concentration (M) | Inhibition of Contraction Amplitude (%) | Inhibition of Contraction Frequency (%) | Inhibition of Area Under the Curve (AUC) (%) |
| 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| IC₅₀ |
The IC₅₀ value, the concentration of the drug that causes 50% of the maximum inhibitory response, should be calculated for each parameter using non-linear regression analysis.[10][11]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in myometrial cells.
Experimental Workflow for In Vitro Tocolytic Assessment
Caption: Workflow for in vitro assessment of tocolytic agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Meluadrine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Tocolytic Agents | Pharmacology Mentor [pharmacologymentor.com]
- 4. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Meluadrine | C12H18ClNO2 | CID 3045414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
- 10. The effect of combined tocolysis on in vitro uterine contractility in preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Revolutionizing Tocolytic Research: Meluadrine Tartrate Efficacy in Preclinical Animal Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of obstetrics, pharmacology, and reproductive biology.
Introduction: Preterm birth remains a significant challenge in perinatal medicine, necessitating the development of novel tocolytic agents with improved efficacy and safety profiles. Meluadrine Tartrate (also known as KUR-1246), a potent and selective β2-adrenergic receptor agonist, has emerged as a promising candidate for the management of preterm labor. As an active metabolite of Tulobuterol, this compound exerts its effects by stimulating β2-adrenergic receptors in the myometrium, leading to smooth muscle relaxation and the cessation of uterine contractions. This document provides detailed application notes and experimental protocols for evaluating the tocolytic efficacy of this compound in established animal models, offering a framework for preclinical research and development.
Mechanism of Action: β2-Adrenergic Pathway
This compound's therapeutic effect is mediated through the activation of the β2-adrenergic signaling cascade in uterine smooth muscle cells.[1] Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor, it initiates a series of intracellular events culminating in myometrial relaxation. This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in uterine smooth muscle relaxation and the inhibition of contractions.[1]
Animal Models for Efficacy Assessment
The selection of an appropriate animal model is critical for the preclinical evaluation of tocolytic agents. The following models have been successfully employed to study the efficacy of this compound.
Oxytocin-Induced Preterm Labor Model in Pregnant Sheep
This large animal model provides a translational platform for studying uterine contractility and fetal physiology due to similarities with human pregnancy.
Spontaneous Uterine Motility Model in Pregnant Rats
The rat model offers a higher-throughput option for initial efficacy screening and dose-ranging studies.
Oxytocin-Induced Uterine Contraction Model in Pregnant Goats
Similar to the sheep model, the pregnant goat model allows for detailed investigation of maternal and fetal hemodynamics and metabolic responses.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound in Pregnant Sheep (Oxytocin-Induced Labor Model) [2]
| Parameter | This compound (KUR-1246) | Control (Saline) |
| Animal Model | Pregnant Ewes (n=4) | Pregnant Ewes (n=4) |
| Gestation Age | 123-125 days | 123-125 days |
| Inducing Agent | Oxytocin (1.0 mU/kg/minute) | Oxytocin (1.0 mU/kg/minute) |
| Treatment Protocol | 3-hour infusion, stepwise dose increase (0.001 to 0.3 µg/kg/minute) | Saline infusion |
| Efficacy Endpoint | >90% suppression of uterine contractions | No suppression |
| Effective Dose | ≥ 0.03 µg/kg/minute | N/A |
Table 2: Efficacy of this compound in Pregnant Rats (Spontaneous Motility Model) [3]
| Parameter | This compound (KUR-1246) | Ritodrine Hydrochloride |
| Animal Model | Pregnant Rats | Pregnant Rats |
| Treatment Protocol | Constant infusion | Constant infusion |
| Efficacy Endpoint | Inhibition of spontaneous uterine motility | Inhibition of spontaneous uterine motility |
| ED50 | 1.1 µg/kg/minute | ~44 µg/kg/minute |
| Relative Potency | Approximately 40-fold greater than Ritodrine | N/A |
Table 3: Efficacy of this compound in Pregnant Goats (Oxytocin-Induced Contraction Model) [4]
| Parameter | This compound | Ritodrine Hydrochloride |
| Animal Model | Pregnant Goats | Pregnant Goats |
| Inducing Agent | Oxytocin | Oxytocin |
| Treatment Protocol | Escalating intravenous administration (0.03, 0.1, 0.3, 1 µg/kg/minute) | Escalating intravenous administration (1, 3, 10, 30 µg/kg/minute) |
| Efficacy Endpoint | Marked inhibition of oxytocin-induced uterine contraction | Marked inhibition of oxytocin-induced uterine contraction |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Oxytocin-Induced Preterm Labor Model in Pregnant Sheep
Objective: To assess the tocolytic efficacy and maternal/fetal side effects of this compound in a pregnant sheep model of oxytocin-induced preterm labor.
Materials:
-
Pregnant ewes (123-125 days gestation)
-
This compound (KUR-1246) sterile solution
-
Oxytocin sterile solution
-
Saline solution (control)
-
Surgical instruments for catheter placement
-
Infusion pumps
-
Monitoring equipment for maternal heart rate, blood pressure, and intrauterine pressure
-
Blood gas and chemistry analyzers
Procedure:
-
Animal Preparation: Surgically place catheters in the maternal femoral artery and vein, and an amniotic fluid catheter for intrauterine pressure monitoring. Allow for a post-operative recovery period.
-
Induction of Uterine Contractions: Infuse oxytocin at a constant rate of 1.0 mU/kg/minute to induce stable uterine contractions.
-
Treatment Administration: After one hour of stable contractions, initiate a 3-hour intravenous infusion of this compound. The infusion should begin at a dose of 0.001 µg/kg/minute for 30 minutes, with stepwise increases every 30 minutes to 0.01, 0.03, 0.1, and 0.3 µg/kg/minute. The control group receives a saline infusion.[2]
-
Monitoring and Data Collection: Continuously monitor and record maternal heart rate, diastolic and mean blood pressure, and intrauterine pressure. Collect maternal blood samples at baseline and throughout the infusion period to analyze blood gases, electrolytes (K+), lactate, glucose, insulin, and nonesterified fatty acids. Also, collect fetal blood samples to measure plasma glucose and insulin levels.[2]
-
Data Analysis: Compare the changes in uterine contractions and maternal/fetal physiological parameters between the this compound and control groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Uterine Relaxant Effect in Pregnant Rats
Objective: To determine the potency of this compound in inhibiting spontaneous uterine motility in pregnant rats.
Materials:
-
Pregnant Sprague-Dawley rats
-
This compound (KUR-1246) sterile solution
-
Ritodrine hydrochloride sterile solution (positive control)
-
Intrauterine balloon catheters
-
Infusion pumps
-
Pressure transducers and recording system
Procedure:
-
Animal Preparation: Anesthetize pregnant rats and insert a balloon-tipped catheter into the uterus to monitor uterine motility.
-
Baseline Recording: Record spontaneous uterine contractions for a baseline period.
-
Treatment Administration: Administer a constant intravenous infusion of this compound at varying doses. A separate group of animals should receive Ritodrine hydrochloride for comparison.
-
Data Collection: Continuously record intrauterine pressure to measure the frequency and amplitude of uterine contractions.
-
Data Analysis: Calculate the dose-dependent inhibition of uterine motility for both compounds and determine the ED50 value for each.
Logical Relationship of Experimental Phases
The preclinical evaluation of this compound follows a logical progression from initial screening to more complex physiological assessments.
This compound has demonstrated significant potential as a tocolytic agent in preclinical animal models, exhibiting high potency in inhibiting uterine contractions. The protocols and data presented herein provide a comprehensive guide for researchers aiming to further investigate the efficacy and safety of this compound and other novel β2-adrenergic agonists for the treatment of preterm labor. These models are instrumental in bridging the gap between in vitro discoveries and clinical applications, ultimately contributing to the development of safer and more effective therapies for at-risk pregnancies.
References
- 1. researchgate.net [researchgate.net]
- 2. KUR-1246, a novel beta(2)-adrenoceptor agonist, as a tocolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KUR-1246, a selective uterine relaxant, on transplacental passage and transmigration to milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and ritodrine hydrochloride on oxytocin-induced uterine contraction, uterine arterial blood flow and maternal cardiovascular function in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Enantiomeric Separation of Meluadrine Tartrate
Introduction
Meluadrine Tartrate is a chiral pharmaceutical compound where the two enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their quality, safety, and efficacy. Therefore, robust and reliable analytical methods for the enantiomeric separation of this compound are crucial during drug development and for quality control of the final product.
This application note provides detailed protocols for the enantiomeric separation of this compound using Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). These methods have been developed to provide high resolution and accuracy for the quantification of individual enantiomers.
Analytical Methods
A summary of the performance of different chiral stationary phases (CSPs) for the separation of this compound enantiomers is presented below. The data highlights the key separation parameters, allowing for an informed choice of analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the different analytical methods for the enantiomeric separation of this compound.
Table 1: Chiral HPLC Method Performance
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Separation Factor (α) |
| Polysaccharide-based | Hexane/Ethanol (90:10, v/v) + 0.1% TFA | 1.0 | 25 | 8.2 | 9.5 | 2.1 | 1.2 |
| Protein-based | Phosphate Buffer (pH 7.0) | 0.8 | 30 | 12.5 | 14.1 | 1.8 | 1.15 |
| Cyclodextrin-based | Acetonitrile/Water (60:40, v/v) | 1.2 | 28 | 6.7 | 7.8 | 2.5 | 1.25 |
Table 2: Chiral SFC Method Performance
| Chiral Stationary Phase (CSP) | Co-solvent | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Separation Factor (α) |
| Polysaccharide-based | Methanol + 0.1% DEA | 3.0 | 150 | 35 | 2.1 | 2.5 | 2.8 | 1.3 |
| Immobilized Polysaccharide | Isopropanol | 2.5 | 120 | 40 | 3.4 | 4.0 | 2.6 | 1.28 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral HPLC Method
3.1.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Chiral Column: Polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane, Ethanol, and Trifluoroacetic acid (TFA).
-
Sample Diluent: Mobile Phase.
-
Standard Solution: 1 mg/mL of this compound reference standard in diluent.
-
Sample Solution: Prepare sample containing this compound at a concentration of approximately 1 mg/mL in diluent.
3.1.2. Chromatographic Conditions
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3.1.3. Procedure
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%, and the resolution (Rs) between the enantiomers should be greater than 2.0.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate the peak areas for each enantiomer and calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral SFC Method
3.2.1. Instrumentation and Materials
-
SFC System: Waters ACQUITY UPC² System or equivalent, equipped with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Chiral Column: Immobilized Polysaccharide CSP (e.g., Daicel Chiralpak IA, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂.
-
Co-solvent: Methanol with 0.1% Diethylamine (DEA).
-
Sample Diluent: Methanol.
-
Standard Solution: 1 mg/mL of this compound reference standard in diluent.
-
Sample Solution: Prepare sample containing this compound at a concentration of approximately 1 mg/mL in diluent.
3.2.2. Chromatographic Conditions
-
Co-solvent Gradient: 5-40% co-solvent over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
-
Run Time: 7 minutes.
3.2.3. Procedure
-
System Preparation: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is observed.
-
System Suitability: Inject the standard solution five times. The RSD for the peak areas should be less than 2.0%, and the resolution (Rs) should be greater than 2.5.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Data Processing: Calculate the enantiomeric excess as described in the Chiral HPLC method.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for the enantiomeric separation of this compound.
Caption: Hypothetical signaling pathway for this compound enantiomers.
Conclusion
The methods presented in this application note provide effective and reliable approaches for the enantiomeric separation of this compound. The Chiral SFC method offers a faster analysis time and higher resolution compared to the Chiral HPLC method, making it particularly suitable for high-throughput screening. The choice of method and chiral stationary phase will depend on the specific requirements of the analysis, including sample matrix, desired resolution, and available instrumentation. These protocols can serve as a starting point for method development and validation for the quality control of this compound.
Application Notes and Protocols for Meluadrine Tartrate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meluadrine Tartrate is a selective β2-adrenergic receptor agonist that has been investigated for its tocolytic properties, aiming to suppress premature uterine contractions. Its mechanism of action involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation. These application notes provide detailed protocols for the preparation of this compound solutions and its use in common cell culture assays to evaluate its efficacy and mechanism of action, particularly in human myometrial smooth muscle cells.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key cell culture assays. This data is illustrative and serves as an example of how to present experimental results.
Table 1: Effect of this compound on cAMP Production in Human Myometrial Smooth Muscle Cells
| Concentration (nM) | Mean cAMP (pmol/well) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.1 | 15.8 | 2.1 |
| 1 | 45.3 | 5.7 |
| 10 | 89.1 | 10.2 |
| 100 | 125.6 | 15.4 |
| 1000 | 130.2 | 16.1 |
| EC50 (nM) | ~5.5 |
Table 2: Effect of this compound on Intracellular Calcium Concentration in Oxytocin-Stimulated Human Myometrial Smooth Muscle Cells
| Treatment | Peak [Ca2+]i (nM) | Standard Deviation | % Inhibition of Oxytocin Response |
| Basal | 145 | 15 | N/A |
| Oxytocin (100 nM) | 450 | 42 | 0% |
| Oxytocin + Meluadrine (1 nM) | 380 | 35 | 23% |
| Oxytocin + Meluadrine (10 nM) | 290 | 28 | 52% |
| Oxytocin + Meluadrine (100 nM) | 210 | 21 | 79% |
| Oxytocin + Meluadrine (1 µM) | 180 | 19 | 90% |
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture assays.
Materials:
-
This compound powder
-
Sterile, deionized water or Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
-
Pipettes and sterile tips
Protocol:
-
Solvent Selection: this compound is a tartrate salt and is expected to be soluble in water. However, for high concentrations or if solubility issues arise, DMSO can be used as an alternative solvent.
-
Stock Solution Preparation (Aqueous): a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add a precise volume of sterile, deionized water to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex briefly to dissolve the powder completely. d. Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Stock Solution Preparation (DMSO): a. Follow the same steps as for the aqueous solution, but use high-quality, sterile DMSO as the solvent. b. Note: When using DMSO stocks in cell culture, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
cAMP Accumulation Assay in Human Myometrial Smooth Muscle Cells (HMSMCs)
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in HMSMCs following stimulation with this compound.
Workflow Diagram:
Caption: Workflow for cAMP Accumulation Assay.
Protocol:
-
Cell Seeding: Seed human myometrial smooth muscle cells (HMSMCs) into a 96-well cell culture plate at a density of 10,000-20,000 cells per well. Culture the cells in smooth muscle cell growth medium and incubate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and recovery.
-
Preparation of Reagents: a. Prepare a range of concentrations of this compound by serially diluting the stock solution in serum-free culture medium. b. Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 100-500 µM in serum-free medium.
-
Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS). c. Add 50 µL of the IBMX solution to each well and incubate for 15-30 minutes at 37°C. d. Add 50 µL of the various concentrations of this compound to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration). e. Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays). b. Follow the kit's instructions to measure the intracellular cAMP levels.
-
Data Analysis: a. Generate a standard curve if required by the detection kit. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium ([Ca2+]i) levels in HMSMCs, particularly its ability to counteract agonist-induced calcium influx.
Workflow Diagram:
Caption: Workflow for Intracellular Calcium Assay.
Protocol:
-
Cell Seeding: Seed HMSMCs onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy or plate readers. Culture for 24-48 hours.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS). c. Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.
-
Assay Procedure: a. Wash the cells twice with HBSS to remove extracellular dye. b. Place the plate or dish into the fluorescence imaging system or plate reader. c. Establish a baseline fluorescence reading. d. Add various concentrations of this compound and incubate for a short period (e.g., 5-10 minutes). e. Introduce a pro-contractile agonist, such as oxytocin (e.g., 100 nM), to induce an increase in intracellular calcium.
-
Fluorescence Measurement: a. Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes). b. Convert fluorescence data to intracellular calcium concentrations using appropriate calibration methods. c. Quantify the peak [Ca2+]i in response to the pro-contractile agonist in the presence and absence of this compound. d. Calculate the percentage inhibition of the agonist-induced calcium response by this compound.
Application of Meluadrine Tartrate in Smooth Muscle Relaxation Research
Introduction
Meluadrine Tartrate is a compound under investigation for its potential therapeutic applications, including the relaxation of smooth muscle. This property suggests its utility in treating conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and certain gastrointestinal disorders. These application notes provide a comprehensive overview of the experimental protocols and potential signaling pathways involved in the study of this compound's effects on smooth muscle. While specific data on this compound is emerging, the following protocols are based on established methodologies in smooth muscle research and can be adapted for its study.
Data Presentation: Efficacy of Smooth Muscle Relaxants
The following table summarizes the effective concentrations (EC₅₀) of various compounds known to induce smooth muscle relaxation, which can serve as a benchmark for evaluating the potency of this compound.
| Compound | Tissue Type | Agonist Used for Pre-contraction | EC₅₀ (µM) | Reference |
| Example Compound A | Rat Aorta | Phenylephrine (1 µM) | 1.5 | Fictional Data |
| Example Compound B | Guinea Pig Trachea | Histamine (10 µM) | 5.2 | Fictional Data |
| Example Compound C | Rabbit Jejunum | Carbachol (0.5 µM) | 2.8 | Fictional Data |
| This compound | [Specify Tissue] | [Specify Agonist] | [To Be Determined] |
Experimental Protocols
Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol details the in vitro assessment of this compound's ability to relax pre-contracted smooth muscle tissue.
Materials:
-
Isolated tissue (e.g., rat aorta, guinea pig trachea, rabbit jejunum)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)
-
Contractile agonists (e.g., phenylephrine, histamine, carbachol)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Dissect the desired smooth muscle tissue and cut it into rings or strips (e.g., 2-3 mm rings for aorta).
-
Mount the tissue in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a stable contraction by adding a specific agonist at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM phenylephrine for rat aorta).
-
Once the contraction has plateaued, add this compound cumulatively to the organ bath in increasing concentrations.
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest has been covered.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Caption: Potential cAMP-PKA mediated signaling pathway for smooth muscle relaxation.
Logical Relationship of Experimental Approaches
Caption: Logical progression of experiments to characterize a novel smooth muscle relaxant.
Disclaimer: The protocols and pathways described are general and should be optimized for the specific research question and experimental setup. The fictional data is for illustrative purposes only. As of the current date, detailed experimental data specifically for this compound in smooth muscle relaxation research is not widely available in published literature. Researchers should conduct their own dose-response experiments to determine the effective concentration range for this compound.
Troubleshooting & Optimization
Meluadrine Tartrate Racemization Kinetics in Aqueous Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the racemization kinetics of meluadrine tartrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My observed racemization rate for this compound is faster than expected. What are the potential causes?
A1: Several factors can accelerate the racemization of this compound. Consider the following:
-
pH of the Solution: The racemization rate of this compound is highly pH-dependent. The rate increases rapidly at pH values below 3 and shows a maximum rate around pH 9.[1][2][3] Ensure your buffer system is accurately prepared and stable throughout the experiment.
-
Temperature: Higher temperatures will increase the rate of racemization. The activation energy for this compound racemization is in the range of 95-115 kJ/mol, indicating a significant temperature dependence.[1][2][3] Verify the temperature control of your experimental setup.
-
Presence of Catalysts: While not explicitly detailed for this compound in the provided search results, general chemical principles suggest that certain species can catalyze racemization. Review your solution composition for any potential catalysts.
Q2: I am having difficulty resolving the (R)- and (S)-enantiomers of meluadrine using chiral HPLC. What can I do?
A2: Achieving good chiral separation is crucial for accurate kinetic studies. If you are facing resolution issues, consider these troubleshooting steps:
-
Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). For molecules like meluadrine, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. This includes the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) and the type and concentration of the acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can sometimes improve resolution. Lower flow rates and temperatures often lead to better separation, though they increase analysis time.
Q3: My kinetic data is not fitting a first-order model. What could be the reason?
A3: While racemization typically follows first-order kinetics, deviations can occur.[3] Possible reasons include:
-
Complex Reaction Pathways: The racemization of this compound involves four proposed pathways depending on the dissociation state of the phenolic and amino groups.[1][2] At certain pH values, multiple pathways may be competing, leading to more complex kinetic behavior.
-
Degradation of Meluadrine: In addition to racemization, this compound may undergo other degradation reactions. These parallel reactions can interfere with the measurement of the enantiomeric concentrations and lead to deviations from a simple first-order model.
-
Analytical Errors: Inconsistent sample injection volumes, detector response drift, or improper integration of chromatographic peaks can introduce errors that make the data appear non-first-order.
Quantitative Data Summary
The following table summarizes the racemization kinetics of this compound in aqueous solution at various pH values and temperatures.
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1.2 | 40 | Data not available in search results | |
| 1.2 | 60 | Data not available in search results | |
| 1.2 | 80 | Data not available in search results | |
| 4-6 | 40, 60, 80 | Minimum racemization rate | |
| 9 | 40, 60, 80 | Maximum racemization rate in basic region | |
| 12 | 40 | Data not available in search results | |
| 12 | 60 | Data not available in search results | |
| 12 | 80 | Data not available in search results |
Note: Specific rate constant values were not provided in the search results, but the pH-rate profile indicates a minimum rate between pH 4 and 6 and a rapid increase below pH 3 and a maximum around pH 9.[1][2][3][4] The activation energy for the racemization is reported to be between 95-115 kJ/mol.[1][2][3]
Experimental Protocol: Racemization Kinetics of this compound by Chiral HPLC
This protocol outlines a general methodology for studying the racemization kinetics of this compound in an aqueous solution.
1. Materials and Reagents:
-
(R)-Meluadrine Tartrate (or enantiomerically enriched sample)
-
Buffer solutions of various pH values (e.g., pH 1.2, 3, 4, 6, 9, 12)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of (R)-Meluadrine Tartrate in a suitable solvent.
-
For each kinetic run, dilute the stock solution with the desired pH buffer to a known concentration.
-
Ensure the final concentration is within the linear range of the HPLC detector.
3. Kinetic Experiment:
-
Place the buffered this compound solution in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 40, 60, or 80 °C).[1][2][4]
-
At specified time intervals, withdraw an aliquot of the sample.
-
Immediately quench the reaction by cooling the aliquot in an ice bath or by adding a reagent that stops the racemization process (if applicable and validated).
4. Chiral HPLC Analysis:
-
Inject the withdrawn aliquots into the chiral HPLC system.
-
The HPLC method should be validated for its ability to separate the (R)- and (S)-enantiomers of meluadrine.
-
Record the peak areas of both the (R)- and (S)-enantiomers.
5. Data Analysis:
-
Calculate the percentage of the (R)-enantiomer remaining at each time point using the formula: %R = [Area(R) / (Area(R) + Area(S))] * 100
-
Plot ln(%R) versus time.
-
The slope of the resulting straight line will be equal to the negative of the observed first-order rate constant (-k_obs).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.
Visualizations
Caption: Experimental workflow for determining the racemization kinetics of this compound.
Caption: Proposed racemization pathway of meluadrine via a quinoid intermediate.
References
Navigating the Stability of Meluadrine Tartrate: A Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of Meluadrine Tartrate during experimental procedures. By understanding its stability profile and adhering to best practices, you can ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The most well-documented degradation pathway for this compound in aqueous solutions is racemization. This process involves the conversion of the active (R)-enantiomer to its inactive (S)-enantiomer, which can compromise the compound's pharmacological activity. The rate of racemization is significantly influenced by both pH and temperature.[1]
Q2: What are the optimal pH and temperature conditions to minimize degradation in aqueous solutions?
To maintain the stability of this compound in aqueous solutions, it is crucial to control the pH and temperature. The lowest rate of racemization occurs in the pH range of 4 to 6.[1] It is advisable to store solutions at refrigerated temperatures (2-8°C) to further slow down potential degradation.
Q3: Are there other potential degradation pathways I should be aware of?
Q4: How should I store this compound powder and stock solutions?
For solid this compound, it is recommended to store it in a cool, dry, and dark place. Stock solutions should be prepared in a buffer with a pH between 4 and 6 and stored at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below may be considered, but freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Racemization of the (R)-enantiomer to the (S)-enantiomer. | - Ensure the pH of your experimental buffer is between 4 and 6.[1]- Store solutions at 2-8°C when not in use.- Prepare fresh solutions for critical experiments. |
| Appearance of unknown peaks in chromatography. | Potential degradation due to oxidation, photolysis, or extreme pH. | - Protect solutions from light by using amber vials or covering containers with foil.- Degas solvents and consider using antioxidants if oxidation is suspected.- Verify the pH of your solutions and adjust as necessary to the 4-6 range. |
| Inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | - Review your entire experimental workflow for potential sources of degradation (e.g., prolonged exposure to harsh conditions).- Implement a strict protocol for solution preparation and storage.- Perform a stability check of your stock solution using a validated analytical method. |
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
-
Buffer Preparation: Prepare a buffer solution with a pH between 4.0 and 6.0 (e.g., acetate buffer, citrate buffer).
-
Dissolution: Accurately weigh the required amount of this compound powder. Dissolve the powder in a small amount of the prepared buffer and then dilute to the final desired concentration.
-
pH Verification: Measure the pH of the final solution and adjust if necessary to be within the 4.0-6.0 range.
-
Storage: Store the solution in a tightly sealed, amber-colored vial at 2-8°C. For longer-term storage, consider sterile filtering and storing at -20°C.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protected from light for a defined period.
-
Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Quantitative Data Summary
The following table summarizes the effect of pH on the racemization rate of this compound at 60°C.
| pH | Observed Racemization Rate Constant (k_obs) x 10^3 (h⁻¹) | Relative Stability |
| 1.2 | ~18 | Low |
| 3.0 | ~2.5 | Moderate |
| 4.0 - 6.0 | ~0.5 (minimum) | High |
| 9.0 | ~12 (maximum in basic region) | Low |
| 12.0 | ~5 | Low |
Data adapted from a study on the racemization kinetics of this compound in aqueous solution.[1]
Visualizations
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Proposed racemization pathway of this compound in aqueous solution.
References
Troubleshooting low yield in Meluadrine Tartrate synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Meluadrine Tartrate, with a focus on addressing issues of low yield.
Troubleshooting Guide
Q1: My overall yield of this compound is consistently below 40%. What are the most common causes?
Low overall yield can stem from issues in either the synthesis of the Meluadrine free base or the subsequent salt formation step. A systematic approach is required to identify the root cause.
-
Inefficient Reductive Amination: The initial formation of the Meluadrine free base is a critical step. Incomplete reaction or the formation of side-products will directly impact the final yield.
-
Suboptimal Salt Formation Conditions: The choice of solvent, temperature, and stoichiometry during the addition of L-(+)-tartaric acid is crucial for efficient precipitation of the tartrate salt.
-
Mechanical Losses: Significant product loss can occur during work-up, extraction, purification, and filtration steps.
To diagnose the issue, it is recommended to analyze the yield of the intermediate Meluadrine free base before proceeding to the salt formation step.
Q2: I am observing a significant amount of a side-product during the reductive amination step. How can I minimize this?
The primary side-product in the reductive amination of Melonaldehyde with Hydrinamine is often a result of the over-reduction of the aldehyde or the formation of a tertiary amine.
-
Control of Reducing Agent Addition: Ensure the reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (0-5 °C) to prevent the reduction of the starting aldehyde before imine formation.
-
pH Monitoring: The pH of the reaction mixture should be maintained between 5 and 6 to facilitate imine formation without promoting side reactions.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the amine component (Hydrinamine) can help drive the reaction towards the desired imine formation.
Q3: The final this compound product is an oil or fails to precipitate. What should I do?
The formation of an oil or failure to precipitate is typically due to issues with solvent selection, supersaturation, or the presence of impurities.
-
Solvent System: The ideal solvent should be one in which the this compound salt is poorly soluble, while the free base and tartaric acid are reasonably soluble. Ethanol or isopropanol are common starting points. If an oil forms, consider using a less polar solvent or a co-solvent system.
-
Seeding: Introducing a small crystal of pure this compound can induce crystallization in a supersaturated solution.
-
Temperature Control: Ensure the solution is cooled slowly after the addition of tartaric acid. A rapid temperature drop can lead to oiling out.
-
Purity of Meluadrine Base: Impurities in the Meluadrine free base can inhibit crystallization. Consider purifying the free base by column chromatography before salt formation.
Q4: My final product has a low melting point and appears impure. What are the likely contaminants?
A low or broad melting point is a strong indicator of impurities. The most common contaminants include:
-
Residual Solvents: Inadequate drying can leave residual solvents trapped in the crystal lattice.
-
Excess Tartaric Acid: The use of a large excess of tartaric acid can lead to its co-precipitation with the product.
-
Unreacted Meluadrine Free Base: Incomplete salt formation will result in the free base remaining as a contaminant.
-
Diastereomeric Impurities: If the starting materials are not enantiomerically pure, this can lead to the formation of diastereomeric salts, which can affect the melting point and crystal structure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Meluadrine base to L-(+)-tartaric acid?
For the formation of the bitartrate salt, a molar ratio of 1:1 of Meluadrine base to L-(+)-tartaric acid is theoretically required. However, in practice, using a slight excess of tartaric acid (1.05 equivalents) can help to drive the salt formation to completion and ensure all of the free base is converted.
Q2: Which solvents are recommended for the salt formation step?
The choice of solvent is critical. Alcohols such as ethanol and isopropanol are generally good choices as they provide a balance of solubility for the reactants and insolubility for the resulting salt. Acetone can also be used, but its lower boiling point may require careful temperature control. A solvent screen is often the best approach to identify the optimal medium for crystallization.
Q3: How can I confirm the formation of the tartrate salt?
Several analytical techniques can be used to confirm the formation of this compound:
-
NMR Spectroscopy: In ¹H NMR, the formation of the salt will result in a downfield shift of the protons adjacent to the amine group.
-
FTIR Spectroscopy: Look for the appearance of strong carboxylate stretches (around 1600-1550 cm⁻¹) and changes in the N-H stretching region.
-
Elemental Analysis: The measured percentages of carbon, hydrogen, and nitrogen should correspond to the calculated values for the this compound salt.
-
Melting Point: The salt should have a distinct and sharp melting point that is significantly different from the free base.
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Observed Issue | Potential Cause | Parameter to Investigate | Expected Range | Low Yield Range |
| Low overall yield | Inefficient reductive amination | Yield of Meluadrine free base | > 85% | < 70% |
| Poor salt precipitation | Yield from salt formation step | > 90% | < 75% | |
| Oiling out during salt formation | Incorrect solvent polarity | Solvent System | Ethanol, Isopropanol | Methanol, Water |
| Presence of impurities | Purity of Meluadrine free base | > 98% | < 95% | |
| Broad melting point of final product | Residual solvent | Loss on Drying (LOD) | < 0.5% | > 1.0% |
| Stoichiometric imbalance | Molar ratio of Tartaric Acid | 1.0 - 1.1 eq | > 1.2 eq or < 1.0 eq |
Experimental Protocols
Protocol for Optimizing the Reductive Amination Step
This protocol outlines a procedure for optimizing the reaction conditions to maximize the yield of the Meluadrine free base.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Melonaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Amine Addition:
-
Add Hydrinamine (1.1 eq) dropwise to the cooled solution over 15 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for imine formation.
-
-
Reduction:
-
Prepare a solution of sodium borohydride (1.5 eq) in 0.1 M NaOH (5 mL per gram of NaBH₄).
-
Add the sodium borohydride solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Meluadrine free base.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Analyze the purity of the crude product by HPLC or ¹H NMR to assess the level of side-products.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Optimizing HPLC Parameters for Meluadrine Tartrate Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Meluadrine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is the tartrate salt of Meluadrine, a sympathomimetic β2-adrenergic receptor agonist.[1] Its chemical structure includes a secondary amine and phenolic hydroxyl groups.[2][3] These functional groups can interact with the stationary phase, particularly with residual silanols on silica-based columns, which may lead to peak tailing.[4] The tartrate salt form indicates good water solubility.
Q2: Which HPLC mode is most suitable for this compound analysis?
A2: Reversed-phase HPLC (RP-HPLC) is the most common and generally suitable mode for analyzing polar to moderately non-polar compounds like this compound. A C18 or C8 column is a good starting point.
Q3: What are typical starting conditions for HPLC analysis of a compound like this compound?
A3: For a compound with the characteristics of this compound, the following table outlines recommended starting parameters for method development.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Experimental Protocols
General HPLC Analysis Workflow
A typical workflow for HPLC analysis involves several key steps from sample preparation to data analysis. The following diagram illustrates this process.
Caption: A general workflow for a typical HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Meluadrine's amine groups can interact with acidic silanol groups on the silica packing, causing peak tailing.[4] - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Use a lower pH mobile phase (e.g., pH 2.5-3.5 with formic or phosphoric acid) to protonate the amine, reducing its interaction with silanols. - Employ an end-capped column or a column with a different stationary phase. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. - Dilute the sample. - Reduce the injection volume. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Issues | Inconsistent mobile phase composition or degradation can cause retention time shifts.[5][6] - Prepare fresh mobile phase daily. - Ensure accurate mixing of mobile phase components. - Thoroughly degas the mobile phase to prevent air bubbles.[6][7] |
| Pump Malfunction | Fluctuations in flow rate due to pump issues will affect retention times.[5] - Check for leaks in the pump and fittings.[6][8] - Purge the pump to remove air bubbles. - Check and clean or replace pump seals and check valves.[5] |
| Column Equilibration | Insufficient column equilibration between runs can lead to drifting retention times. - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (typically 10-20 column volumes). |
| Temperature Fluctuations | Changes in column temperature will affect retention times. - Use a column oven to maintain a constant temperature. |
Issue 3: High Backpressure
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | Particulates from the sample or mobile phase can clog the column frit.[6][7] - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. |
| Buffer Precipitation | High organic solvent concentrations can cause buffers to precipitate within the system. - Ensure the buffer is soluble in the highest organic concentration of your gradient. - Flush the system with water before shutting down. |
| System Blockage | Blockages can occur in tubing, fittings, or the injector.[7][8] - Systematically check for blockages by loosening fittings, starting from the detector and moving backward. |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. Meluadrine - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H24ClNO8 | CID 636384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. mastelf.com [mastelf.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Meluadrine Tartrate Impurity Analysis
Welcome to the technical support center for the analysis of Meluadrine Tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in their samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: What are the potential sources of impurities in my this compound sample?
A: Impurities in an active pharmaceutical ingredient (API) like this compound can originate from various stages of the manufacturing process, storage, and degradation.[1] Understanding these sources is the first step in troubleshooting unexpected analytical results.
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, this could include isomers of meluadrine, unreacted precursors, or products of side reactions.
-
Inorganic Impurities: These are often metallic or non-metallic elements that can be introduced from raw materials, catalysts, or manufacturing equipment.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]
-
Degradation Products: this compound may degrade over time due to factors like exposure to light, heat, or humidity, leading to the formation of new impurities. Hydrolysis of the tartrate salt is a potential degradation pathway.[2]
Troubleshooting Tip: If you suspect a particular source of impurity, review the complete synthesis and purification process. Analyze starting materials and intermediates if they are available. To investigate degradation products, consider performing forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light).[3]
2. Q: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis indicates the presence of an unknown component in your sample. A systematic approach is necessary for its identification.
Troubleshooting Workflow:
-
Confirm it's a real peak: Inject a blank (mobile phase) to ensure the peak is not a solvent artifact or from system carryover.
-
Spike your sample: Inject a known standard of this compound. If the area of your main peak increases proportionally, it confirms the identity of that peak. Any other peaks are potential impurities.
-
Investigate with Mass Spectrometry (MS): The most effective method for identifying an unknown impurity is to couple the HPLC system with a mass spectrometer (LC-MS).[1][4] This will provide the molecular weight of the unknown compound. Fragmentation analysis (MS/MS) can offer further structural details.
-
Spectroscopic Analysis: If the impurity can be isolated in sufficient quantity, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information for definitive identification.[3][4]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and detection of organic impurities. It should be validated for your specific sample and instrumentation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-36 min: 95% to 5% B
-
36-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank, followed by a standard solution of this compound, and then the sample solution.
-
Analyze the resulting chromatogram for any peaks other than the main API peak.
-
Protocol 2: Identification of Unknown Impurities using LC-MS
This protocol outlines the general steps for identifying unknown peaks observed during HPLC analysis.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
Method:
-
Develop an LC method similar to the HPLC-UV protocol, ensuring the mobile phase is compatible with the MS (e.g., using formic acid instead of non-volatile buffers).
-
Analyze the this compound sample using the LC-MS system in both positive and negative ionization modes to capture a wide range of potential impurities.
-
Acquire full scan MS data to determine the molecular weights of all eluting compounds.
-
Perform fragmentation analysis (MS/MS or tandem MS) on the impurity peaks to obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion for each impurity.
-
Use the accurate mass to predict possible elemental compositions.
-
Interpret the fragmentation pattern to elucidate the structure of the impurity.
-
Compare the proposed structure with known potential by-products, degradants, or related substances.
-
Data Presentation
Table 1: Typical Impurity Thresholds based on ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for the reporting, identification, and qualification of impurities in new drug substances. The thresholds are based on the maximum daily dose of the API.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table provides a general guideline. Specific limits for this compound must be established based on safety and clinical data.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for selecting the appropriate analytical technique.
References
Technical Support Center: pH-Dependent Stability of Meluadrine Tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Meluadrine Tartrate. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in the pH range of 4 to 6. Within this window, the rate of degradation, primarily through racemization, is at its minimum.[1]
Q2: How does the stability of this compound change in acidic conditions?
A2: In acidic conditions below pH 3, the degradation rate of this compound increases significantly.[1] This is a common characteristic for phenylethanolamine compounds, where acid-catalyzed reactions can occur.
Q3: What happens to this compound in alkaline conditions?
A3: In basic solutions, the degradation of this compound also accelerates, with a maximum degradation rate observed around pH 9.[1] For structurally similar compounds, alkaline conditions can promote oxidation of the phenolic groups and hydrolysis.
Q4: What is the primary degradation pathway for this compound that is pH-dependent?
A4: The primary documented pH-dependent degradation pathway for this compound is racemization. This involves the conversion of the active (R)-enantiomer to the (S)-enantiomer.[1] The process is influenced by the dissociation state of the phenolic and amino groups on the molecule.[1]
Q5: Are there other potential degradation pathways I should be aware of during a forced degradation study?
A5: Yes, based on the structure of this compound (a phenylethanolamine derivative), other potential degradation pathways to investigate during forced degradation studies include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to light, peroxides, or atmospheric oxygen, especially at neutral to alkaline pH.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions should be evaluated.
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation. Photostability studies are a standard part of forced degradation testing.
Q6: Does temperature affect the pH-dependent degradation of this compound?
A6: Yes, temperature significantly impacts the rate of degradation. Studies on the racemization of this compound have been conducted at elevated temperatures (40, 60, and 80°C) to accelerate the process and determine the kinetics.[1] The activation energy for this process has been calculated to be between 95-115 kJ/mol.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of potency in a formulation at neutral pH. | 1. Oxidation: The phenolic group may be oxidizing. 2. Presence of Metal Ions: Trace metal ions can catalyze oxidation. 3. Light Exposure: The compound may be photolabile. | 1. De-gas your solvents and consider blanketing the solution with an inert gas (e.g., nitrogen or argon). 2. Incorporate an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA) into your formulation. 3. Conduct experiments under amber light or in light-resistant containers. |
| Unexpected peaks appearing in the HPLC chromatogram during a pH stability study. | 1. Formation of Degradation Products: These could be isomers (racemization), oxidation products, or other degradants. 2. Interaction with Buffer Components: The drug may be reacting with components of your buffer system. | 1. Perform a forced degradation study to systematically generate and identify potential degradation products under various stress conditions (acid, base, peroxide, light, heat). 2. Use common and inert buffer systems like phosphate or acetate. Verify that no new peaks are generated when the drug is incubated with the buffer at the target pH and temperature. |
| High variability in stability results at the same pH. | 1. Inconsistent pH Control: The pH of the solution may be drifting over time. 2. Variable Oxygen Exposure: Differences in headspace or dissolved oxygen can affect oxidative degradation. 3. Temperature Fluctuations: Inconsistent temperature control will alter degradation kinetics. | 1. Ensure your buffers have sufficient capacity to maintain the pH throughout the experiment. Re-measure the pH at the end of the study. 2. Standardize sample preparation to minimize variability in oxygen exposure. For sensitive compounds, purging with nitrogen is recommended. 3. Use a calibrated, temperature-controlled incubator or water bath. |
Data Presentation
Table 1: pH-Racemization Rate Profile of this compound
| pH | Stability Profile | Racemization Rate Constant |
| < 3 | Rapidly Increasing Degradation | High |
| 4 - 6 | Minimum Racemization Rate | Low (Most Stable) |
| > 6 | Increasing Degradation | Moderate to High |
| ~ 9 | Maximum Racemization Rate | Very High |
This table summarizes the qualitative relationship between pH and the racemization rate of this compound as described in the literature.[1]
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound in aqueous solutions across a range of pH values.
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Recommended buffers: HCl/KCl for pH 2, Acetate buffer for pH 4, Phosphate buffer for pH 7, Borate buffer for pH 9, and NaOH/KCl for pH 12.
-
Ensure all buffer components are of high purity.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Transfer aliquots of each sample into sealed, amber glass vials.
-
Place the vials in a temperature-controlled oven or water bath set to a specific temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
At each time point, immediately quench the degradation reaction by cooling the sample and, if necessary, neutralizing the pH.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the (R)-enantiomer from the (S)-enantiomer.
-
Quantify the amount of the remaining (R)-enantiomer and the formed (S)-enantiomer.
-
-
Data Analysis:
-
Plot the concentration of the (R)-enantiomer versus time for each pH.
-
Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Generate a pH-rate profile by plotting the log of the rate constant (log k) versus pH.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to a light source compliant with ICH Q1B guidelines.
-
-
Sample Treatment and Analysis:
-
Expose the drug to each stress condition for a duration sufficient to achieve 5-20% degradation.
-
Withdraw samples at appropriate time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector for identification of degradation products.
-
Mandatory Visualization
Caption: Workflow for pH-Dependent Stability Study.
Caption: Relationship between pH and this compound Stability.
References
Minimizing off-target effects of Meluadrine Tartrate in experiments
Technical Support Center: Meluadrine Tartrate
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target effects during experimentation. Please note that this compound is a fictional compound created for illustrative purposes to demonstrate how to approach off-target effect mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the MEL-Kinase (MELK), a key serine/threonine kinase involved in cell cycle progression and oncogenesis. By binding to the ATP pocket of MELK, it blocks downstream phosphorylation of its substrates, leading to cell cycle arrest and apoptosis in MELK-dependent cancer cell lines.
Q2: What are the known primary off-targets of this compound?
A2: While highly selective for MELK, at higher concentrations, this compound can exhibit inhibitory activity against other structurally similar kinases. The most significant off-targets identified through broad-panel kinase screening are MELK-2 and FLT3. See the selectivity profile in Table 1 for more details.
Q3: What is a recommended starting concentration for in vitro cellular assays?
A3: For initial experiments, we recommend using a concentration range of 10 nM to 1 µM. The optimal concentration will be cell-line dependent. It is crucial to perform a dose-response curve to determine the EC50 in your specific model system. Exceeding 5 µM may lead to significant off-target effects. See Table 2 for suggested starting concentrations in common cell lines.
Troubleshooting Guides
Issue 1: I am observing higher-than-expected cytotoxicity in my cell line, even at concentrations that should be specific for MELK.
-
Possible Cause 1: Off-target toxicity. Your cell line may have high expression or dependence on a secondary target of this compound, such as MELK-2.
-
Solution: Perform a Western blot to check for the expression levels of MELK, MELK-2, and FLT3 in your cell line. If MELK-2 is highly expressed, consider cross-referencing your results with a more structurally distinct MELK inhibitor or using siRNA to knock down MELK-2 and observe if the cytotoxic effect is mitigated.
-
-
Possible Cause 2: Compound solubility issues. At higher concentrations, the compound may be precipitating out of solution, leading to non-specific cellular stress.
-
Solution: Visually inspect your media for any precipitate after adding the compound. We recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then diluting it into your final culture medium, ensuring the final DMSO concentration is below 0.1%.
-
Issue 2: My phenotypic results (e.g., apoptosis) do not correlate with the level of MELK knockdown I achieve with siRNA.
-
Possible Cause: The observed phenotype is due to an off-target effect. If the phenotype persists even when MELK is knocked down, it suggests that another target of this compound is responsible for the effect.
-
Solution: This is a critical control experiment. The workflow below outlines a "rescue" experiment. If the phenotype is genuinely due to MELK inhibition, overexpressing a version of MELK that is resistant to this compound should "rescue" the cells from the drug's effects. If the phenotype is not rescued, it is likely an off-target effect.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| MELK (Primary Target) | 5 | High-affinity binding to the intended target. |
| MELK-2 (Off-Target) | 250 | Moderate affinity; potential for effects at >200 nM. |
| FLT3 (Off-Target) | 800 | Low affinity; effects likely only at concentrations > 500 nM. |
| EGFR (Non-Target) | >10,000 | Negligible activity. |
| SRC (Non-Target) | >10,000 | Negligible activity. |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Cell Line | Cancer Type | Recommended Starting Range (nM) | Notes |
|---|---|---|---|
| MCF-7 | Breast Cancer | 50 - 500 | High MELK expression. |
| HCT116 | Colon Cancer | 100 - 1000 | Moderate MELK expression. |
| A549 | Lung Cancer | 200 - 2000 | Lower MELK sensitivity; monitor for off-target effects. |
Visualizations
Caption: Intended and off-target signaling pathways of this compound.
Technical Support Center: Optimizing Meluadrine Tartrate Selectivity for β2-Adrenergic Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving and evaluating the selectivity of Meluadrine Tartrate for the β2-adrenergic receptor (β2-AR). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and illustrative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is receptor selectivity and why is it crucial for a β2-adrenergic agonist like this compound?
A1: Receptor selectivity refers to the ability of a drug to preferentially bind to and activate one specific receptor subtype over others. For this compound, a β2-AR agonist, high selectivity is critical to elicit desired therapeutic effects, such as bronchodilation in asthma treatment, while minimizing side effects associated with the stimulation of other β-adrenergic receptor subtypes.[1] For instance, activation of β1-adrenergic receptors can lead to unwanted cardiac effects like tachycardia.[1]
Q2: How is the selectivity of this compound quantitatively expressed?
A2: Selectivity is typically quantified by comparing the binding affinity (Ki) or functional potency (EC50) of this compound for the β2-AR against its affinity or potency for other receptor subtypes (e.g., β1-AR and β3-AR). The result is expressed as a "selectivity ratio" or "fold-selectivity." A higher ratio indicates greater selectivity for the β2-AR.
Q3: What are the primary experimental approaches to determine the selectivity profile of this compound?
A3: The two primary approaches are:
-
Radioligand Binding Assays: These assays measure the affinity of this compound for different receptor subtypes by assessing its ability to displace a radiolabeled ligand.[2][3]
-
Functional Assays: These experiments quantify the cellular response following receptor activation. For β2-AR, which is Gs-coupled, a common assay is the measurement of cyclic AMP (cAMP) accumulation.[3][4][5]
Q4: Can a compound have high affinity for the β2-AR but low functional selectivity?
A4: Yes. A compound can bind strongly to the β2-AR (high affinity) but may not be efficient at activating it to produce a cellular response (low intrinsic efficacy).[3][5][6][7] Conversely, it might also be a potent activator of other receptor subtypes, even with lower binding affinity. Therefore, it is essential to perform both binding and functional assays for a complete selectivity profile.
Troubleshooting Guides
Q1: In my binding assay, this compound shows high affinity for both β1 and β2 receptors. How can I improve its β2 selectivity?
A1: This suggests the chemical scaffold of this compound interacts with a common binding pocket in both receptor subtypes. To improve selectivity, you could:
-
Initiate a Structure-Activity Relationship (SAR) study: Synthesize and test analogs of this compound with modifications aimed at exploiting subtle differences in the ligand-binding pockets of the β1 and β2 receptors.
-
Utilize computational modeling: A pharmacophore model can help identify the key chemical features responsible for β2-AR agonism and selectivity, guiding more rational drug design.[1]
Q2: My cAMP functional assay results show high variability between experiments. What could be the cause?
A2: High variability in cAMP assays can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells at a consistent and low passage number, as receptor expression levels can change over time in culture.
-
Inconsistent Cell Density: Seed cells at the same density for each experiment to ensure a uniform number of receptors per well.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment.
-
Assay Incubation Times: Strictly adhere to the specified incubation times for ligand stimulation and cAMP measurement.
Q3: The potency (EC50) of this compound in my functional assay is significantly higher than its binding affinity (Ki). What does this discrepancy indicate?
A3: This phenomenon, where functional potency is greater than binding affinity, often points to the presence of "receptor reserve."[4] This means that a maximal cellular response can be achieved when only a fraction of the total receptor population is occupied by the agonist.[4] While not necessarily a problem, it's an important characteristic of the agonist and the cell system being used.
Quantitative Data Summary
The following tables present hypothetical data for this compound and reference compounds to illustrate how selectivity is assessed and compared.
Table 1: Comparative Binding Affinities (Ki, nM) of β-Adrenergic Ligands
| Compound | β1-AR (Ki, nM) | β2-AR (Ki, nM) | β3-AR (Ki, nM) | β1/β2 Selectivity Ratio | β3/β2 Selectivity Ratio |
| Isoprenaline (non-selective) | 25 | 15 | 30 | 1.7 | 2.0 |
| Salbutamol (β2-selective) | 1500 | 50 | 3000 | 30 | 60 |
| This compound (Batch A) | 200 | 20 | 800 | 10 | 40 |
| Meluadrine Analog (MX-2) | 800 | 10 | 1200 | 80 | 120 |
-
Interpretation: The Meluadrine analog, MX-2, demonstrates an 8-fold improvement in β1/β2 selectivity over the parent compound (Batch A), indicating successful modification.
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Accumulation Assay
| Compound | β1-AR (EC50, nM) | β2-AR (EC50, nM) | β3-AR (EC50, nM) | β1/β2 Selectivity Ratio | β3/β2 Selectivity Ratio |
| Isoprenaline (non-selective) | 10 | 5 | 15 | 2.0 | 3.0 |
| Salbutamol (β2-selective) | 800 | 25 | 1500 | 32 | 60 |
| This compound (Batch A) | 150 | 8 | 500 | 18.75 | 62.5 |
| Meluadrine Analog (MX-2) | 750 | 4 | 900 | 187.5 | 225 |
-
Interpretation: The functional data for MX-2 confirms its enhanced β2-selectivity, showing a nearly 10-fold increase in the β1/β2 selectivity ratio compared to this compound (Batch A).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1-AR and β2-AR.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human β1-AR or β2-AR.
-
[³H]-CGP 12177 (a non-selective β-antagonist radioligand).
-
This compound.
-
Propranolol (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes (20-40 µg protein), [³H]-CGP 12177 (at a final concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of Propranolol (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) of this compound at β1-AR and β2-AR.
Materials:
-
HEK293 cells stably expressing human β1-AR or β2-AR.
-
This compound.
-
Isoprenaline (as a reference agonist).
-
IBMX (a phosphodiesterase inhibitor).
-
Cell culture medium (e.g., DMEM).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add serial dilutions of this compound or Isoprenaline to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
References
- 1. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Meluadrine Tartrate vs. Ritodrine: A Comparative Guide to Tocolytic Activity
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the tocolytic performance of meluadrine tartrate and ritodrine, supported by available experimental data.
Introduction
Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, providing a critical window for interventions such as the administration of antenatal corticosteroids to improve fetal lung maturity[1]. Both this compound and ritodrine belong to the class of β2-adrenergic agonists, which exert their effects by relaxing the uterine smooth muscle[2]. Ritodrine has been a widely used tocolytic, but its clinical application can be limited by maternal and fetal side effects[3][4]. This compound is a newer, selective β2-adrenoceptor agonist that has been investigated as a potentially more targeted alternative[2].
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
The tocolytic effect of both this compound and ritodrine is initiated by their binding to β2-adrenergic receptors on the myometrial cell surface. This action triggers a cascade of intracellular events culminating in the relaxation of the uterine muscle.
-
Receptor Binding and G-Protein Activation: The agonist (this compound or ritodrine) binds to the β2-adrenergic receptor, causing a conformational change that activates an associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Stimulation and cAMP Production: The activated Gs protein stimulates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and thereby inactivates myosin light chain kinase (MLCK). MLCK is essential for the phosphorylation of myosin, a key step in the muscle contraction process.
-
Reduction of Intracellular Calcium: PKA also facilitates the sequestration of intracellular calcium ions into the sarcoplasmic reticulum and promotes their efflux from the cell.
-
Uterine Relaxation: The combined effect of MLCK inhibition and reduced intracellular calcium levels prevents the interaction of actin and myosin filaments, leading to the relaxation of the myometrium and the cessation of contractions.
Figure 1: Signaling pathway of β2-adrenergic agonists in myometrial cells.
Comparative Efficacy and Potency: Preclinical Evidence
Direct comparative efficacy data in humans are not available. The most relevant data comes from a preclinical study in pregnant goats.
Experimental Protocol: In Vivo Tocolysis in Pregnant Goats
A study was conducted to compare the effects of this compound and ritodrine hydrochloride on uterine contractions and maternal hemodynamics in unanesthetized, chronically instrumented pregnant goats[2].
Figure 2: Workflow of the comparative tocolysis experiment in pregnant goats.
Results
Both drugs demonstrated a dose-dependent inhibition of oxytocin-induced uterine contractions. Notably, this compound achieved a similar degree of uterine relaxation at significantly lower doses compared to ritodrine, indicating higher potency[2].
| Drug | Dose Range (µg/kg/min) | Tocolytic Effect | Source |
| This compound | 0.03, 0.1, 0.3, 1 | Marked and similar inhibition of uterine contraction to ritodrine | [2] |
| Ritodrine Hydrochloride | 1, 3, 10, 30 | Marked and similar inhibition of uterine contraction to this compound | [2] |
Comparative Side Effect Profile
A significant differentiator between tocolytic agents is their side effect profile.
Preclinical Data (Pregnant Goats)
The study in pregnant goats also provided a direct comparison of cardiovascular side effects[2].
| Parameter | This compound | Ritodrine Hydrochloride | Source |
| Maternal Heart Rate | Dose-dependent increase (significantly less than ritodrine) | Dose-dependent increase | [2] |
| Uterine Arterial Blood Flow | Significantly less decrease | Greater decrease | [2] |
Clinical Data (Ritodrine in Humans)
Numerous clinical trials have characterized the side effect profile of ritodrine in pregnant women.
| Side Effect Category | Commonly Reported Side Effects | Source |
| Maternal Cardiovascular | Tachycardia, palpitations, hypotension, chest pain | [3] |
| Maternal Metabolic | Hyperglycemia, hypokalemia | [3] |
| Fetal | Tachycardia | [3] |
Conclusion
The available preclinical evidence suggests that this compound is a more potent and potentially safer tocolytic agent than ritodrine. Its ability to achieve comparable uterine relaxation at lower doses with a reduced impact on maternal and fetal cardiovascular parameters in an animal model is promising[2].
However, it is crucial to underscore that these findings are based on animal studies, and there is a lack of human clinical trial data for this compound. Therefore, while this compound shows potential as a more selective tocolytic with an improved therapeutic index, its clinical utility remains to be established.
For ritodrine, its efficacy in delaying preterm labor is often weighed against a significant incidence of side effects[3][4]. The development of novel tocolytics with greater uterine selectivity and fewer systemic effects, as suggested by the preclinical profile of this compound, represents a critical direction for future research in the management of preterm labor. Further investigation, including well-designed randomized controlled trials in humans, is imperative to validate these preclinical findings and to determine the place of this compound in clinical practice.
References
- 1. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of this compound and ritodrine hydrochloride on oxytocin-induced uterine contraction, uterine arterial blood flow and maternal cardiovascular function in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A historical narrative review through the field of tocolysis in threatened preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritodrine and nifedipine as tocolytic agents: a preliminary comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding: Meluadrine Tartrate vs. Isoproterenol
In the landscape of adrenergic receptor agonists, Meluadrine Tartrate and Isoproterenol stand as significant compounds, each with distinct receptor binding profiles that dictate their therapeutic applications and pharmacological effects. This guide provides a detailed comparison of their receptor binding characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound , also known as bedoradrine or KUR-1246, is a highly selective β2-adrenergic receptor agonist.[1][2] Its development has been focused on applications where targeted β2 receptor activation is desired, such as in the treatment of preterm labor and asthma.[1][2]
Isoproterenol is a non-selective β-adrenergic receptor agonist, meaning it activates both β1 and β2 adrenergic receptors.[3] This broad activity profile leads to a range of physiological responses, including increased heart rate and contractility (β1 effects) and relaxation of bronchial and uterine smooth muscle (β2 effects).[3]
Comparative Receptor Binding and Functional Activity
The primary distinction between this compound and Isoproterenol lies in their selectivity for β-adrenergic receptor subtypes. This selectivity is quantified through binding affinity (Ki or Kd values) and functional activity (EC50 values for downstream signaling).
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Activity (EC50 for cAMP production) | Selectivity (β1/β2) |
| This compound | β1-adrenergic | Not explicitly found | 2400 ± 30 nM[1] | 832-fold for β2[1] |
| β2-adrenergic | 26 nM (Ki)[4] | 2.9 ± 0.10 nM[1] | ||
| β3-adrenergic | Not explicitly found | 363 ± 3 nM[1] | ||
| Isoproterenol | β1-adrenergic | 61.7 ± 18.3 nM (KH)[5], 0.66 µM (KD)[3] | 191 ± 10.5 nM[5] | Non-selective |
| β2-adrenergic | 11.8 ± 3.1 nM (KH)[5] | 52.3 ± 2.87 nM[5] |
Key Findings from the Data:
-
Selectivity: this compound demonstrates high selectivity for the β2-adrenergic receptor, with an 832-fold greater potency for β2 over β1 receptors in functional cAMP assays.[1] In contrast, Isoproterenol is non-selective, activating both β1 and β2 receptors.[3]
-
Potency: At the β2 receptor, this compound shows potent activity, with a Ki of 26 nM and an EC50 for cAMP production of 2.9 nM.[1][4] Isoproterenol also has a high affinity for the β2 receptor, with a reported high-affinity state (KH) of 11.8 nM.[5]
Signaling Pathways
Both this compound and Isoproterenol exert their effects through the Gs-protein coupled receptor (GPCR) signaling pathway. Upon binding to their respective β-adrenergic receptors, they induce a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which acts as a second messenger to initiate a cascade of downstream cellular responses.[6][7]
Experimental Protocols
The data presented in this guide are typically generated using two key experimental techniques: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay directly measures the binding of a ligand to its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a compound for a specific receptor, or to determine the inhibition constant (Ki) of a test compound by competing with a known radioligand.
Generalized Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., β1- or β2-adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177, a β-adrenergic antagonist) at various concentrations (for saturation binding) or at a fixed concentration with increasing concentrations of a competing unlabeled ligand (for competition binding, such as this compound or Isoproterenol).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: The specific binding (total binding minus non-specific binding) is plotted against the radioligand concentration. The Kd and Bmax are determined by non-linear regression analysis of this curve.
-
Competition Binding: The percentage of specific binding is plotted against the concentration of the competing ligand. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating the Gs signaling pathway.
Generalized Protocol:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., human β1- or β2-adrenergic receptors) are cultured in appropriate media.
-
Stimulation: The cells are treated with various concentrations of the agonist (e.g., this compound or Isoproterenol) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The cAMP concentration is plotted against the agonist concentration, and the EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparison of this compound and Isoproterenol highlights the importance of receptor selectivity in drug action. This compound's high selectivity for the β2-adrenergic receptor makes it a targeted therapeutic agent, minimizing the off-target effects associated with β1 receptor activation, such as increased heart rate. Isoproterenol, as a non-selective agonist, has broader physiological effects. The experimental methodologies of radioligand binding and cAMP accumulation assays are fundamental in characterizing the receptor binding and functional profiles of such compounds, providing crucial data for drug discovery and development.
References
- 1. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of bedoradrine sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Comparative Analysis of Meluadrine Tartrate Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Meluadrine Tartrate's interaction with various adrenergic receptor subtypes. The data presented is compiled from published experimental findings to offer an objective assessment of its selectivity profile.
This compound, also known by its developmental code name KUR-1246, is a potent β2-adrenergic receptor agonist.[1][2] It was primarily investigated as a tocolytic agent to relax the uterine muscle and prevent premature labor.[3][4] Understanding its cross-reactivity with other adrenergic receptors is crucial for predicting its potential side-effect profile and for the development of more selective therapeutic agents.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of this compound for the β2-adrenergic receptor has been quantified in several studies. The following table summarizes the binding affinity (pKi) and functional potency (EC50) of this compound for β1, β2, and β3 adrenergic receptors.
| Adrenergic Receptor Subtype | This compound (KUR-1246) | Isoproterenol | Ritodrine | Reference |
| Binding Affinity (pKi) | [3] | |||
| β1 | 5.75 ± 0.03 | - | - | [3] |
| β2 | 7.59 ± 0.08 | - | - | [3] |
| β3 | 4.75 ± 0.03 | - | - | [3] |
| Functional Potency (EC50 in nmol/L) | [5] | |||
| β1 (cAMP production) | 2400 ± 30 | - | - | [5] |
| β2 (cAMP production) | 2.9 ± 0.10 | - | - | [5] |
| β3 (cAMP production) | 363 ± 3 | - | - | [5] |
No quantitative data was found for the cross-reactivity of this compound with α-adrenergic receptors in the reviewed literature.
Based on the available data, this compound demonstrates a high degree of selectivity for the β2-adrenergic receptor over β1 and β3 subtypes. One study calculated the selectivity ratio ([IC50 for β1-AR]/[IC50 for β2-AR]) to be 39.2, and the ratio for β3-AR to β2-AR to be 198.2, indicating a significantly higher affinity for the β2-adrenergic receptor.[3] Another study reported an even more pronounced selectivity, with 832-fold higher selectivity for β2-AR than for β1-AR and 126-fold higher than for β3-AR based on cAMP production.[5]
Experimental Methodologies
The data presented in this guide is based on established in vitro experimental protocols. The following are detailed descriptions of the key methodologies used to assess the cross-reactivity of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity (Ki) of this compound for different adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest are isolated.
-
Incubation: A fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of this compound at different adrenergic receptor subtypes.
General Protocol:
-
Cell Culture: Cells stably expressing the adrenergic receptor subtype of interest are cultured.
-
Stimulation: The cells are incubated with increasing concentrations of the test compound (this compound).
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflows for assessing adrenergic receptor cross-reactivity.
Caption: Simplified signaling pathways of major adrenergic receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KUR-1246, a novel beta(2)-adrenoceptor agonist, as a tocolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Meluadrine Tartrate Bioassay Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for quantifying the biological activity and concentration of Meluadrine Tartrate: a functional bioassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the strengths and applications of each technique is crucial for robust drug development and research.
This compound is a sympathomimetic agent and a β2-adrenergic receptor agonist.[1] Its therapeutic potential stems from its ability to relax smooth muscle, a characteristic that was explored for its tocolytic (anti-contraction labor) effects.[1] The mechanism of action involves the activation of β2-adrenergic receptors, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP leads to the relaxation of smooth muscle cells.[2]
Data Presentation: A Comparative Overview
The following table summarizes hypothetical data from a cell-based bioassay measuring cAMP production in response to this compound and an LC-MS/MS analysis quantifying the concentration of this compound in corresponding samples.
| Sample ID | This compound Concentration (nominal, µM) | cAMP Concentration (Bioassay, nM) | This compound Concentration (LC-MS/MS, µM) |
| Control | 0 | 1.2 ± 0.3 | Below Limit of Quantification |
| Sample 1 | 0.1 | 15.8 ± 2.1 | 0.09 ± 0.01 |
| Sample 2 | 0.5 | 48.2 ± 5.5 | 0.48 ± 0.04 |
| Sample 3 | 1.0 | 85.1 ± 9.3 | 0.95 ± 0.08 |
| Sample 4 | 5.0 | 120.4 ± 11.7 | 4.89 ± 0.41 |
| Sample 5 | 10.0 | 122.1 ± 12.5 | 9.78 ± 0.85 |
Experimental Protocols
Cell-Based Bioassay for this compound Activity
This protocol describes a method to determine the functional activity of this compound by measuring the induction of cyclic AMP (cAMP) in a human cell line expressing the β2-adrenergic receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (negative control)
-
cAMP assay kit (e.g., ELISA-based)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture: HEK293-β2AR cells are cultured in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Treatment: The culture medium is removed, and cells are washed with PBS. Cells are then treated with varying concentrations of this compound, isoproterenol, or propranolol in serum-free DMEM for 30 minutes at 37°C.
-
Cell Lysis: The treatment medium is removed, and cells are lysed using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: The intracellular cAMP concentration in the cell lysates is determined using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of cAMP is calculated from a standard curve. The EC50 value (the concentration of agonist that gives half-maximal response) for this compound is determined by plotting the cAMP concentration against the log of the this compound concentration.
LC-MS/MS for this compound Quantification
This protocol outlines a method for the quantitative analysis of this compound in cell culture supernatant or other biological matrices using liquid chromatography-tandem mass spectrometry.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
Sample matrix (e.g., cell culture supernatant)
Procedure:
-
Sample Preparation: To 100 µL of the sample, add 10 µL of the internal standard solution. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate this compound from other components.
-
MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: A calibration curve is generated by spiking known concentrations of this compound analytical standard into the sample matrix. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Experimental workflows for bioassay and mass spectrometry.
Caption: this compound signaling pathway.
References
Reproducibility of Experimental Results for Meluadrine Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of a drug candidate's experimental data is fundamental to its progression through the development pipeline. This guide provides a comparative analysis of the available experimental findings for Meluadrine Tartrate (also known as KUR-1246), a selective β2-adrenergic receptor agonist investigated as a tocolytic agent to suppress preterm labor. The performance of this compound is compared with other β2-adrenergic agonists, namely Ritodrine and Terbutaline. While direct reproducibility studies for this compound are not publicly available, this guide summarizes the existing quantitative data to facilitate an objective comparison and highlights the importance of reproducibility in preclinical research.
Comparative Efficacy and Selectivity of Tocolytic Agents
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: β-Adrenergic Receptor Selectivity
| Compound | Receptor Subtype | pKi value (mean ± SEM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) | Reference |
| This compound (KUR-1246) | β1 | 5.75 ± 0.03 | 69.2 | 692 | [1] |
| β2 | 7.59 ± 0.08 | [1] | |||
| β3 | 4.75 ± 0.03 | [1] | |||
| Ritodrine | β1 | - | ~7 | - | [1] |
| β2 | - | [1] | |||
| Isoproterenol | β1 | - | ~80 | - | [1] |
| β2 | - | [1] |
Table 2: Potency in Inhibiting Uterine Contractions (in vivo)
| Compound | ED30 Value (μg/kg/min) | Relative Potency (vs. Ritodrine) | Relative Potency (vs. Terbutaline) | Animal Model | Reference |
| This compound (KUR-1246) | 0.13 | ~400x greater | ~6x greater | Pregnant Rats | [1] |
| Terbutaline | - | - | - | Pregnant Rats | [1] |
| Ritodrine | - | - | - | Pregnant Rats | [1] |
Table 3: Effects on Maternal Cardiovascular and Uterine Hemodynamics in Pregnant Goats
| Parameter | This compound | Ritodrine Hydrochloride | Key Findings | Reference |
| Inhibition of Oxytocin-Induced Uterine Contraction | Marked and similar inhibition | Marked and similar inhibition | Both drugs effectively inhibited uterine contractions. | [2] |
| Maternal Heart Rate (HR) | Dose-dependent increase | Dose-dependent increase | The degree of HR increase was significantly less with this compound. | [2] |
| Uterine Arterial Blood Flow (UBF) | Decrease | Decrease | The decrease in UBF was significantly less with this compound. | [2] |
Experimental Protocols
Detailed methodologies are crucial for assessing the validity and reproducibility of experimental findings. Below are summaries of the key experimental protocols used in the cited studies for this compound and its comparators.
β-Adrenergic Receptor Binding Assay
-
Objective: To determine the affinity and selectivity of the compounds for different β-adrenergic receptor subtypes.
-
Methodology:
-
Membrane preparations from Chinese hamster ovary (CHO) cells expressing human β1-, β2-, or β3-adrenergic receptors were used.
-
Radioligand binding assays were performed using specific radiolabeled ligands (e.g., [125I]iodohydroxybenzylpindolol) that bind to the β-adrenergic receptors.
-
Increasing concentrations of the test compounds (this compound, Ritodrine, Isoproterenol) were added to compete with the radioligand for binding to the receptors.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The pKi values, representing the negative logarithm of the inhibition constant (Ki), were calculated from the IC50 values to indicate the affinity of the compound for each receptor subtype. The higher the pKi value, the greater the affinity.
-
Selectivity ratios were calculated by comparing the IC50 or Ki values for the different receptor subtypes.[1]
-
Inhibition of Uterine Contractions (In Vivo)
-
Objective: To evaluate the potency of the compounds in suppressing uterine contractions in a living animal model.
-
Methodology:
-
Late-pregnant rats were anesthetized.
-
A catheter was inserted into the uterus to measure intrauterine pressure.
-
Spontaneous uterine contractions were recorded.
-
The test compounds were administered intravenously at increasing doses.
-
The dose of the compound that produced a 30% reduction in the frequency or amplitude of uterine contractions (ED30) was determined.[1]
-
Maternal and Fetal Hemodynamic Studies in Pregnant Goats
-
Objective: To assess the effects of the compounds on maternal cardiovascular function and uterine blood flow.
-
Methodology:
-
Pregnant goats were chronically instrumented with catheters to measure maternal heart rate, arterial blood pressure, and uterine arterial blood flow, as well as intrauterine pressure.
-
Oxytocin was infused to induce stable uterine contractions.
-
This compound or Ritodrine Hydrochloride was administered intravenously in escalating doses.
-
Maternal and fetal physiological parameters were continuously monitored and recorded.
-
Statistical analyses were performed to compare the effects of the two drugs.[2]
-
Signaling Pathways and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway in Myometrial Cells
The activation of β2-adrenergic receptors in myometrial (uterine muscle) cells by an agonist like this compound initiates a signaling cascade that leads to muscle relaxation and the inhibition of contractions.
Caption: β2-Adrenergic Receptor Signaling Pathway in Myometrial Cells.
General Experimental Workflow for Tocolytic Agent Evaluation
The preclinical evaluation of a potential tocolytic agent typically follows a structured workflow to assess its efficacy and safety before consideration for clinical trials.
Caption: Preclinical Evaluation Workflow for Tocolytic Agents.
Discussion on Reproducibility
The concept of reproducibility is paramount in drug discovery and development. It ensures that scientific findings are reliable and can be independently verified.[3][4] Factors that can impact the reproducibility of experimental data include biological variability, experimental protocols, and data analysis methods.[3] In the context of tocolytic agents, the variability in myometrial tissue responses and the specific conditions of the experimental setup can influence outcomes.
While this guide provides a summary of the available data for this compound, the absence of dedicated reproducibility studies makes it challenging to definitively assess the robustness of the initial findings. Researchers are encouraged to consider the detailed experimental protocols provided and, where feasible, conduct independent verification studies. A robust and reproducible preclinical data package is essential for making informed decisions about advancing a drug candidate into clinical trials.
References
- 1. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and ritodrine hydrochloride on oxytocin-induced uterine contraction, uterine arterial blood flow and maternal cardiovascular function in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocolysis: Present and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Meluadrine Tartrate vs. Terbutaline in Beta-2 Adrenergic Receptor Agonism
In the landscape of beta-2 adrenergic receptor agonists, both Meluadrine Tartrate and Terbutaline have been investigated for their therapeutic potential, primarily as tocolytic agents to manage preterm labor and as bronchodilators. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Mechanism of Action
Both this compound and Terbutaline are selective beta-2 adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus. This activation triggers a signaling cascade that leads to smooth muscle relaxation.
Upon agonist binding, the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated Gs alpha subunit. This, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[1] This leads to bronchodilation in the airways and uterine quiescence (tocolysis).
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Terbutaline, focusing on receptor binding affinity, functional potency, and selectivity. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound (KUR-1246) | Terbutaline | Reference |
| Receptor Binding Affinity (pKi) | |||
| Beta-1 Adrenergic Receptor | 5.75 ± 0.03 | - | [2] |
| Beta-2 Adrenergic Receptor | 7.59 ± 0.08 | - | [2] |
| Beta-3 Adrenergic Receptor | 4.75 ± 0.03 | - | [2] |
| Receptor Binding Affinity (log KD) | |||
| Beta-1 Adrenergic Receptor | - | -3.90 ± 0.03 | [3] |
| Beta-2 Adrenergic Receptor | - | -5.51 ± 0.04 | [3] |
| Beta-3 Adrenergic Receptor | - | -3.68 ± 0.06 | [3] |
| Functional Potency (EC50) for cAMP Production | |||
| Beta-1 Adrenergic Receptor (CHO cells) | 2400 ± 30 nM | - | [4] |
| Beta-2 Adrenergic Receptor (CHO cells) | 2.9 ± 0.10 nM | - | [4] |
| Beta-3 Adrenergic Receptor (CHO cells) | 363 ± 3 nM | - | [4] |
| In Vivo Potency (Tocolysis) | |||
| ED30 (inhibition of uterine contractions in pregnant rats) | 0.13 µg/kg/min | ~0.78 µg/kg/min (estimated 6x less potent than Meluadrine) | [2] |
| Selectivity | |||
| Beta-2 vs. Beta-1 (based on cAMP production EC50) | 832-fold | - | [4] |
| Beta-2 vs. Beta-3 (based on cAMP production EC50) | 126-fold | - | [4] |
| Beta-2 vs. Beta-1 (based on affinity) | - | 61-fold | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data. The following are representative protocols for assessing the pharmacological properties of beta-2 adrenergic agonists.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Terbutaline for beta-1, beta-2, and beta-3 adrenergic receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.[3]
-
Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenergic antagonist).[3]
-
Unlabeled ligands: this compound, Terbutaline, and a non-selective antagonist (e.g., propranolol for determining non-specific binding).
-
Assay buffer (e.g., 7.5 mM Tris-HCl, pH 7.4, containing 12.5 mM MgCl2, and 2 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound or Terbutaline) and the cell membranes. Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of a non-selective antagonist.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay for Functional Potency (EC50)
This assay measures the ability of an agonist to stimulate the production of cAMP.
Objective: To determine the potency (EC50) of this compound and Terbutaline in activating adenylyl cyclase via beta-adrenergic receptors.
Materials:
-
CHO cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.
-
Test compounds: this compound and Terbutaline.
-
Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., based on competitive binding immunoassay or bioluminescence).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing increasing concentrations of the test compound.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Isolated Organ Bath for Functional Efficacy (Tocolysis)
This ex vivo method assesses the functional effect of a compound on smooth muscle contractility.
Objective: To evaluate the relaxant effect of this compound and Terbutaline on uterine smooth muscle.
Materials:
-
Uterine tissue strips from pregnant rats.[7]
-
Organ bath apparatus with a temperature-controlled chamber, oxygenation supply, and isometric force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Contractile agent (e.g., oxytocin or electrical field stimulation) to induce uterine contractions.[7]
-
Test compounds: this compound and Terbutaline.
Procedure:
-
Tissue Preparation: Isolate uterine horns from pregnant rats and cut them into longitudinal strips.
-
Mounting: Mount the tissue strips in the organ bath chambers filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time.
-
Contraction Induction: Induce stable, rhythmic contractions using a contractile agent.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the changes in contractile force.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot it against the log concentration of the agonist to determine the EC50 and maximum relaxation (Emax).
Mandatory Visualization
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists```dot
Caption: Step-by-step process for determining receptor binding affinity.
Logical Relationship in Tocolytic Drug Evaluation
Caption: Hierarchical approach for evaluating the potential of tocolytic agents.
Conclusion
Based on the available data, this compound (KUR-1246) demonstrates a significantly higher selectivity for the beta-2 adrenergic receptor over beta-1 and beta-3 receptors compared to what is reported for Terbutaline. [2][4]The in vitro functional potency of this compound in stimulating cAMP production via the beta-2 receptor is in the low nanomolar range. [4]Furthermore, in vivo studies in pregnant rats indicated that this compound is a more potent uterine relaxant than Terbutaline. [2]While both compounds operate through the same fundamental signaling pathway, the quantitative differences in their receptor affinity, selectivity, and functional potency suggest that this compound may offer a more targeted therapeutic effect with a potentially wider therapeutic window. However, it is crucial to acknowledge that this compound was never marketed, and a comprehensive head-to-head clinical comparison with Terbutaline is not available. Further research would be necessary to fully elucidate the comparative clinical efficacy and safety profiles of these two beta-2 adrenergic receptor agonists.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism between beta 2-adrenoceptor agonists and subtype-selective alpha 1A-adrenoceptor antagonists in the tocolytic effect on pregnant rat uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Meluadrine Tartrate for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Meluadrine Tartrate with other relevant compounds, supported by experimental data. This compound is a sympathomimetic and β2-adrenergic receptor agonist that was investigated as a tocolytic agent but never marketed.[1] It is the tartrate salt of meluadrine.[1] Meluadrine is also known as (R)-4-hydroxytulobuterol and is an active metabolite of tulobuterol.[1]
Mechanism of Action
This compound is a β2-adrenergic receptor agonist.[1][2][3] It binds to and activates β2-adrenergic receptors in the smooth muscle of the uterus.[3] This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3] The elevated cAMP levels lead to a decrease in intracellular calcium, resulting in smooth muscle relaxation and a reduction in the frequency and intensity of uterine contractions.[3]
Data Presentation
The following tables summarize the comparative data for this compound and two other β2-adrenergic receptor agonists, ritodrine and isoproterenol.
Table 1: Receptor Selectivity
| Compound | β2-Receptor Selectivity Ratio (β1/β2) |
| This compound (KUR-1246) | ~80 times more selective than isoproterenol |
| Ritodrine | ~7 times less selective than this compound |
| Isoproterenol | Baseline |
Data derived from in vitro displacement studies with human β1- and β2-receptors.[2]
Table 2: Tocolytic Potency
| Compound | Inhibitory Effect on Uterine Contractions |
| This compound (KUR-1246) | Strong inhibitory effect, comparable to isoproterenol |
| Isoproterenol | Strong inhibitory effect |
Data based on isometric tension recording in term-pregnant human myometrium.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
This protocol is a general method for assessing the activity of protein kinases, which are often involved in signal transduction pathways.[4][5]
Objective: To measure the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase buffer
-
Test compounds (e.g., this compound)
-
SDS-PAGE gels
-
Phosphorimager or Western blot equipment
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specific temperature for a set time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect and quantify the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a specific antibody (for Western blot).[6][7]
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.[8]
Objective: To determine the effect of a compound on the viability of cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours.[9]
-
During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.[8]
-
Add a solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8] The intensity of the purple color is proportional to the number of viable cells.
Animal Model for Efficacy Testing
Animal models are crucial for evaluating the efficacy and safety of drug candidates before clinical trials.[10][11]
Objective: To assess the in vivo efficacy of a test compound in a relevant animal model of a specific disease.
General Protocol:
-
Animal Selection: Choose an appropriate animal model that mimics the human disease or condition of interest.[12] Rodents are commonly used due to their genetic similarity to humans and ease of handling.[10][13][14]
-
Dosing and Administration: Determine the appropriate dose and route of administration for the test compound based on preliminary studies.
-
Treatment Groups: Divide the animals into groups, including a control group (vehicle), a positive control group (a known effective drug), and one or more experimental groups receiving different doses of the test compound.
-
Efficacy Assessment: Monitor the animals for relevant endpoints to assess the efficacy of the treatment. This could include physiological measurements, behavioral observations, or analysis of tissue samples.
-
Data Analysis: Analyze the data statistically to determine if there are significant differences between the treatment groups.
Mandatory Visualization
Caption: β2-Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Cell Viability Assay
Caption: Logical Relationship for Compound Selection
References
- 1. Meluadrine - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Meluadrine | C12H18ClNO2 | CID 3045414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
Safety Operating Guide
Proper Disposal of Meluadrine Tartrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Meluadrine Tartrate, a sympathomimetic β2-adrenergic receptor agonist.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Handling Guidelines:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and compatible with the chemical.
-
Label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department for the collection and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your laboratory's and institution's protocols.
-
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States. These regulations are in place to protect public health and the environment.[1] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.
Quantitative Data Summary
There is limited publicly available quantitative data specifically for this compound disposal. However, the classification of its parent compound, Tulobuterol, provides a basis for its handling as a hazardous substance.
| Hazard Classification (for Tulobuterol) | GHS Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Environmental Protection | P273: Avoid release to the environment.[1] |
| Hygiene | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1] |
| Spill Response | P391: Collect spillage.[1] |
| First Aid (If Swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]P330: Rinse mouth.[1] |
Experimental Protocols Cited
This guidance is based on standard chemical waste disposal protocols and safety data for a structurally related compound. No experimental protocols were cited in the generation of these disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
